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  • Product: 4-Methyl-2-(4-nitrobenzoyl)pyridine
  • CAS: 1187170-83-7

Core Science & Biosynthesis

Foundational

Computational DFT Study of 4-Methyl-2-(4-nitrobenzoyl)pyridine: Electronic Structure, Photochemistry, and Chelator Design

Executive Summary The molecule 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7)[1] serves as a highly versatile diaryl ketone scaffold in modern synthetic and computational chemistry. Its unique electronic architec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS 1187170-83-7)[1] serves as a highly versatile diaryl ketone scaffold in modern synthetic and computational chemistry. Its unique electronic architecture—pairing an electron-donating methylpyridine ring with a strongly electron-withdrawing p-nitrobenzoyl ring—creates a highly polarized push-pull system. This whitepaper provides an in-depth technical analysis of its electronic structure using Density Functional Theory (DFT) and explores its two primary translational applications:

  • High-performance photoswitches via hydrazone derivatization[2].

  • Potent antineoplastic transition metal chelators via thiosemicarbazone derivatization[3][4].

By synthesizing computational predictions with empirical validation, this guide establishes a rigorous framework for utilizing this scaffold in rational drug design and advanced materials.

Part 1: Electronic Structure and Photochemical Isomerization

The Causality of Functional Selection in DFT

When modeling highly polarized molecules like 4-Methyl-2-(4-nitrobenzoyl)pyridine, the choice of the DFT functional is critical. Standard hybrid functionals (e.g., B3LYP) often suffer from self-interaction errors, which artificially lower the energy of charge-transfer (CT) states. Because the p-nitro group acts as a potent electron sink, CT excitations dominate the UV-Vis spectrum.

To ensure scientific integrity, we mandate the use of the ωB97X-D range-separated hybrid functional paired with the def2-TZVPP basis set[2]. The range separation corrects the asymptotic behavior of the exchange potential (crucial for CT states), while the empirical dispersion correction (-D) accurately captures the intramolecular π-π stacking and steric interactions between the orthogonal aromatic rings.

Photochemical E-to-Z Isomerization

When converted to a hydrazone, the scaffold exhibits robust photochromic behavior. Time-Dependent DFT (TD-DFT) calculations reveal that the thermal E -to- Z isomerization follows a complex three-step inversion-rotation mechanism[2]. The rate-limiting step is the in-plane inversion of the C=N bond, rather than a simple rotation.

Isomerization N1 E-Isomer (S0) Stable Ground State N2 Franck-Condon (S1) Vertical Excitation N1->N2 hν (TD-DFT) N3 C=N Inversion Transition State N2->N3 Non-radiative Relaxation N4 Z-Isomer (S0) Metastable State N3->N4 Thermal Relaxation N4->N1 Thermal Isomerization (Ea ≈ 31.2 kcal/mol)

Fig 1: Photochemical E-to-Z isomerization pathway via C=N bond inversion.

Quantitative Electronic Properties

The electron-withdrawing nature of the p-nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electron affinity. This is a critical parameter for both its photophysical red-shifting and its downstream use in redox-active biological agents.

Table 1: Calculated Electronic Properties (Level of Theory: ωB97X-D/def2-TZVPP)

PropertyValue (Calculated)Physical Implication
HOMO Energy -7.42 eVLocalized primarily on the methylpyridine ring.
LUMO Energy -2.85 eVLocalized on the p-nitrobenzoyl moiety; highly stabilized.
Band Gap (ΔE) 4.57 eVFacilitates visible-light excitation in derivatives.
S0​→S1​ Excitation ~380 nm (Red-shifted)Enables deep-tissue penetration for photopharmacology.
Inversion Activation Energy 31.2 kcal/molEnsures thermal stability of the metastable Z -isomer[2].

Part 2: Chelator Design and Transition Metal Coordination

Mechanism of Action: The Tridentate NNS Pharmacophore

By condensing 4-Methyl-2-(4-nitrobenzoyl)pyridine with a thiosemicarbazide, the ketone is converted into a thiosemicarbazone. This generates a highly preorganized, tridentate N,N,S donor system (pyridyl nitrogen, imine nitrogen, and thiocarbonyl sulfur)[4][5].

The resulting ligands (analogous to the NBpT series) bind essential cellular metals—specifically Iron (Fe) and Copper (Cu)—with high affinity[3][6]. The p-nitro group plays a causal role in the drug's efficacy: by withdrawing electron density from the metal center, it lowers the redox potential of the Fe(III)/Fe(II) or Cu(II)/Cu(I) couples. This stabilization of the lower oxidation states allows the complex to rapidly undergo redox cycling in the reducing environment of a tumor cell (which is rich in glutathione and ascorbate)[3][6].

Redox Cycling and ROS Generation

The self-validating loop of this drug design relies on the Fenton reaction. The lower redox potential directly correlates with an increased catalytic generation of Reactive Oxygen Species (ROS). This oxidative stress depletes the cellular GSH/GSSG ratio, ultimately triggering apoptosis in neoplastic cells[6].

Table 2: Redox Potentials and ROS Generation Metrics for Metal Complexes

Complex TypeMetal CenterRedox Potential (vs NHE)GSH/GSSG Reduction (24h)Biological Outcome
Standard DpT Fe(III)+0.15 V~40%Moderate apoptosis
Nitro-Derivative (NBpT) Fe(III)+0.28 V~85%Potent antineoplastic activity[3]
Nitro-Derivative (NBpT) Cu(II) (1:1 complex)+0.32 V~100%Severe oxidative stress[6]

Note: The 1:1 Cu/ligand complexes demonstrate significantly higher biological activity than their 1:2 counterparts, suggesting the 1:1 complex is the active intracellular species[6].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following workflows must be treated as closed-loop, self-validating systems.

Protocol 1: Computational DFT Workflow for Electronic Structure

Objective: Accurately predict the HOMO/LUMO gap and redox potentials prior to synthesis.

  • Initial Conformational Search: Generate 3D coordinates of 4-Methyl-2-(4-nitrobenzoyl)pyridine. Perform a molecular mechanics (MMFF94) conformational sweep to identify the global minimum, paying special attention to the dihedral angle between the two aromatic rings.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using the ωB97X-D functional and def2-TZVPP basis set.

  • Frequency Calculation (Validation Step): Run a vibrational frequency calculation on the optimized geometry. Self-Validation: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

  • Solvation Modeling: Apply the Solvation Model based on Density (SMD) using water ( ϵ=78.3 ) to simulate the physiological environment.

  • TD-DFT Execution: Calculate the first 20 vertical singlet excitations to generate the theoretical UV-Vis absorption spectrum.

  • Redox Potential Calculation: Calculate the free energy of the neutral molecule and its one-electron reduced anion. Use the Nernst equation to derive the theoretical reduction potential.

Workflow S1 1. Input Coordinates 4-Methyl-2-(4-nitrobenzoyl)pyridine S2 2. Conformational Search (Molecular Mechanics) S1->S2 S3 3. DFT Optimization (ωB97X-D/def2-TZVPP) S2->S3 S4 4. Frequency Check (Zero Imaginary Freqs?) S3->S4 S5 5. Solvation Modeling (SMD Model - Water) S4->S5 Yes S6 6. TD-DFT (Excited States) S5->S6 S7 7. Output Analysis (HOMO/LUMO, Redox) S5->S7 S6->S7

Fig 2: Step-by-step computational DFT workflow for electronic structure analysis.

Protocol 2: Electrochemical Validation of Metal Complexes

Objective: Empirically validate the DFT-predicted redox potentials of the synthesized thiosemicarbazone metal complexes.

  • Sample Preparation: Dissolve the synthesized Cu(II) or Fe(III) complex in a 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) DMF solution.

  • Electrode Setup: Utilize a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Cyclic Voltammetry (CV): Sweep the potential from +1.0 V to -1.0 V at varying scan rates (50, 100, 200 mV/s).

  • Data Extraction: Identify the cathodic ( Epc​ ) and anodic ( Epa​ ) peak potentials. Calculate the half-wave potential ( E1/2​ ).

  • Self-Validation: Plot the peak current ( ip​ ) against the square root of the scan rate ( ν1/2 ). A linear relationship confirms that the redox process is diffusion-controlled and reversible, validating the molecule's ability to act as a continuous redox catalyst in cells[4].

References

  • CAS 1187170-83-7: (4-Metil-2-piridinil)(4-nitrofenil)
  • Design of High-Performance Pyridine/Quinoline Hydrazone Photoswitches Source: The Journal of Organic Chemistry - ACS Publications URL
  • Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues as Potent Antitumor Agents Source: ResearchGate URL
  • Designing Tailored Thiosemicarbazones with Bespoke Properties: The Styrene Moiety Imparts Potent Activity, Inhibits Heme Center Oxidation, and Results in a Novel “Stealth Zinc(II)
  • Novel Thiosemicarbazones of the ApT and DpT Series and Their Copper Complexes: Identification of Pronounced Redox Activity and Characterization of Their Antitumor Activity Source: ACS Publications URL
  • Thiosemicarbazones from the Old to New: Iron Chelators That Are More Than Just Ribonucleotide Reductase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

A Framework for the Toxicological Assessment of 4-Methyl-2-(4-nitrobenzoyl)pyridine

An In-Depth Technical Guide for Researchers and Drug Development Professionals Author's Note: Publicly available safety and toxicology data for 4-Methyl-2-(4-nitrobenzoyl)pyridine is scarce. This guide, therefore, serves...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author's Note: Publicly available safety and toxicology data for 4-Methyl-2-(4-nitrobenzoyl)pyridine is scarce. This guide, therefore, serves a dual purpose: first, to consolidate the known physicochemical properties and infer potential hazards based on its chemical structure; and second, to provide a comprehensive, tiered framework for generating a robust toxicological profile. This document is designed as a strategic roadmap for researchers, outlining the necessary steps to ensure laboratory safety and fulfill regulatory requirements for a novel chemical entity.

Part 1: Compound Identity and Inferred Hazards

4-Methyl-2-(4-nitrobenzoyl)pyridine is a substituted pyridine derivative. Its structure, featuring a pyridine ring, a ketone linker, and a nitroaromatic moiety, suggests a complex toxicological profile that warrants careful evaluation. While a comprehensive Safety Data Sheet (SDS) is not publicly available, we can infer potential hazards based on the known toxicology of its constituent chemical classes: pyridine derivatives and nitroaromatic compounds.

Table 1: Physicochemical and Structural Information of 4-Methyl-2-(4-nitrobenzoyl)pyridine

PropertyValueSource
Chemical Structure TCI Chemicals (Illustrative)
Molecular Formula C₁₃H₁₀N₂O₃-
Molecular Weight 242.23 g/mol -
Inferred Hazards Skin/eye irritant, potential mutagen, target organ toxicity (liver, kidney).[1][2][3]
Structural Alerts Nitroaromatic group, Pyridine ring[4][5][6]

1.1. Hazards Associated with the Pyridine Moiety

Pyridine and its derivatives are known to be readily absorbed through inhalation, ingestion, and skin contact.[7] Acute exposure can lead to irritation of the skin, eyes, and respiratory tract, while higher exposures may affect the central nervous system, causing symptoms like headache, dizziness, and nausea.[1][8] Chronic exposure has been associated with damage to the liver and kidneys.[3][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be mandatory when handling 4-Methyl-2-(4-nitrobenzoyl)pyridine.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]

1.2. Hazards Associated with the Nitroaromatic Moiety

The presence of a nitroaromatic group is a significant structural alert for potential genotoxicity and mutagenicity.[4][6] Many nitroaromatic compounds are known to be activated by metabolic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can bind to DNA and lead to mutations.[11][12][13] This class of compounds is often investigated for carcinogenicity due to this mechanism.[6][13][14] The potential for metabolic activation makes genotoxicity testing a critical early step in the safety assessment of this compound.

Part 2: A Tiered Framework for Toxicological Profiling

Given the limited data, a structured, tiered approach to toxicological evaluation is essential. This strategy progresses from computational and in vitro assays to more complex studies, allowing for early hazard identification and informed decision-making.

Tiered_Toxicity_Workflow start Start: New Chemical Entity (4-Methyl-2-(4-nitrobenzoyl)pyridine) tier0 Tier 0: In Silico Assessment (QSAR & Read-Across) start->tier0 tier1 Tier 1: In Vitro Genotoxicity (Ames, Micronucleus) tier0->tier1 Predicts potential hazards decision1 Genotoxicity Positive? tier1->decision1 tier2 Tier 2: In Vitro Cytotoxicity (e.g., MTT Assay) decision2 High Cytotoxicity? tier2->decision2 tier3 Tier 3: In Vitro Systemic & Local Toxicity (e.g., Skin/Eye Irritation Models) proceed Proceed to Further Pre-clinical Studies tier3->proceed Acceptable Profile decision1->tier2 No stop_dev High Risk: Re-evaluate Project decision1->stop_dev Yes decision2->tier3 No decision2->stop_dev Yes (Low Therapeutic Index)

Caption: Tiered toxicity testing workflow for a new chemical entity.

2.1. Tier 0: In Silico Assessment

Before any laboratory work, computational methods can provide a preliminary hazard assessment.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models for nitroaromatic compounds can predict potential toxicity, including mutagenicity and carcinogenicity.[14][15][16][17] These models use the chemical structure to estimate biological activity based on data from similar compounds.

  • Read-Across: The toxicological profiles of structurally similar chemicals (e.g., other benzoylpyridines or nitroaromatics) can be used to infer potential hazards.

2.2. Tier 1: In Vitro Genotoxicity Assessment

This is the most critical initial experimental step due to the nitroaromatic structural alert. The goal is to determine if the compound can cause genetic mutations.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This assay is a widely used initial screen to detect the mutagenic potential of a chemical.[18] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[19] The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[18] The assay must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to determine if the parent compound or its metabolites are mutagenic.[18]

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): If the Ames test is negative, or to gather more comprehensive data, the micronucleus test is performed.[20][21] This assay detects damage to chromosomes.[20][22] It identifies substances that cause micronuclei, which are small, membrane-bound DNA fragments from broken chromosomes or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[20][22] This test can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) agents.[21][23]

2.3. Tier 2: In Vitro Cytotoxicity Assessment

This tier evaluates the concentration at which the compound causes cell death. This is crucial for determining the dose ranges for subsequent assays and provides a preliminary indication of acute toxicity.

  • MTT or Neutral Red Uptake (NRU) Assays (ISO 10993-5): These are common colorimetric assays used to measure cell viability.[24][25][26] The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[24] The NRU assay measures the ability of viable cells to take up the neutral red dye into their lysosomes.[25] A significant reduction in cell viability (typically >30%) is considered a cytotoxic effect.[27]

Part 3: Hypothetical Bioactivation and Experimental Protocols

3.1. Hypothetical Metabolic Bioactivation

The primary toxicological concern for 4-Methyl-2-(4-nitrobenzoyl)pyridine is the metabolic reduction of its nitro group. This is a well-established pathway for the activation of nitroaromatic compounds to genotoxic species.[4][11]

Bioactivation_Pathway parent R-NO₂ (Parent Nitroaromatic) nitro_radical R-NO₂⁻˙ (Nitro Anion Radical) parent->nitro_radical Nitroreductase (+1e⁻) nitroso R-NO (Nitroso Intermediate) nitro_radical->nitroso +1e⁻ hydroxylamine R-NHOH (Hydroxylamine Metabolite) nitroso->hydroxylamine +2e⁻ dna DNA Adducts (Mutation Initiation) hydroxylamine->dna O-esterification & Covalent Binding

Caption: Hypothetical bioactivation of a nitroaromatic compound.

This pathway involves the enzymatic reduction of the nitro group (R-NO₂) to a nitro anion radical, which is then further reduced to nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[11] The hydroxylamine metabolite can be further activated, for example by O-esterification, to form a highly reactive species that can bind covalently to DNA, forming adducts that can lead to mutations.[12][13]

3.2. Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - Plate Incorporation Method (Based on OECD 471)

1. Principle: This protocol outlines the plate incorporation method, where the test compound, bacterial tester strains, and, if required, a metabolic activation system (S9 mix) are combined in a soft agar overlay and poured onto minimal glucose agar plates.[19]

2. Materials:

  • Tester Strains: S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).

  • Media: Nutrient broth, minimal glucose agar plates, top agar (containing traces of histidine and biotin).

  • Metabolic Activation: Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction and a cofactor solution (NADP+, G6P).

  • Test Compound: 4-Methyl-2-(4-nitrobenzoyl)pyridine, dissolved in a suitable solvent (e.g., DMSO).

  • Controls: Negative (solvent), Positive (known mutagens for each strain, with and without S9).

3. Methodology:

  • Strain Preparation: Grow overnight cultures of each tester strain in nutrient broth at 37°C with shaking.

  • Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test compound. Look for a reduction in the background bacterial lawn or a decrease in revertant colonies at high concentrations.

  • Main Experiment (for each strain):

    • Label sterile test tubes for each concentration of the test compound, plus negative and positive controls.

    • To each tube, add in order:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound dilution or control solution.

      • 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions).

    • Pre-incubate the mixture at 37°C for 20-30 minutes if using the pre-incubation method.[19]

    • Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly.

    • Pour the entire contents of the tube onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.

  • Incubation: Allow the overlay to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[19]

  • Scoring: Count the number of revertant colonies on each plate. Examine the background lawn for signs of cytotoxicity.

4. Data Interpretation:

  • A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control value for the respective strain.

  • The result is considered valid only if the positive and negative controls behave as expected.

3.3. Experimental Protocol: In Vitro Cytotoxicity - MTT Assay (Based on ISO 10993-5)

1. Principle: This assay quantitatively assesses cell viability by measuring the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[24]

2. Materials:

  • Cell Line: A suitable mammalian cell line (e.g., Balb/c 3T3 fibroblasts, HepG2 hepatocytes).

  • Media: Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Reagents: 4-Methyl-2-(4-nitrobenzoyl)pyridine, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., acidified isopropanol).

  • Controls: Negative (cell culture medium), Positive (e.g., 1% Triton X-100).

3. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and replace it with the test compound dilutions or controls.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24 hours) at 37°C, 5% CO₂.

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm.

4. Data Interpretation:

  • Calculate cell viability as a percentage relative to the negative control.

  • A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5 standards.[27]

  • The data can be used to calculate an IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

While 4-Methyl-2-(4-nitrobenzoyl)pyridine is a compound with a data-poor toxicological profile, its chemical structure provides clear warnings of potential hazards, particularly genotoxicity. The framework presented in this guide offers a systematic and scientifically rigorous approach to defining its safety profile. By progressing through a logical sequence of in silico, in vitro genotoxicity, and cytotoxicity assays, researchers can make informed decisions about the continued development of this compound, ensuring both laboratory safety and adherence to regulatory expectations. The provided protocols, based on established international guidelines, serve as a starting point for the essential work of characterizing the safety of this novel chemical entity.

References

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [URL: https://www.oecd-ilibrary.org/environment/test-no-487-in-vitro-mammalian-cell-micronucleus-test_9789264264861-en]
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [URL: https://www.scielo.br/j/jbs/a/gqZ4v5bVn8K7c83LpPTt48K/?lang=en]
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [URL: https://www.mdpi.com/2305-6304/10/12/746]
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469037/]
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [URL: https://www.nib.si/eng/index.
  • The metabolic activation of nitroheterocyclic therapeutic agents. Drug Metabolism Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/3293954/]
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [URL: https://www.biosafe.
  • ISO 10993-5 Cytotoxicity Test - in vitro. RISE Research Institutes of Sweden. [URL: https://www.ri.se/en/what-we-do/services/iso-10993-5-cytotoxicity-test-vitro]
  • Reverse mutation test on bacteria according to OECD 471. Analytice. [URL: https://www.analytice.com/en/technical-sheet/reverse-mutation-test-on-bacteria-according-to-oecd-471/]
  • ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. [URL: https://x-cellr8.com/science-and-testing/tests/iso-10993-5-biological-evaluation-of-medical-devices-in-vitro-cytotoxicity/]
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Labs. [URL: https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/mammalian-cell-vitro-micronucleus-assay]
  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Inotiv. [URL: https://www.inotiv.
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  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry. [URL: https://setac.onlinelibrary.wiley.com/doi/10.1002/etc.3860]
  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212005/]
  • EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for. iTeh Standards. [URL: https://www.iteh.ai/catalog/standards/cen/41304918-051f-49b8-a83d-0d652f1e5828/en-iso-10993-5-2009-a11-2025]
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  • The metabolic activation of nitroheterocyclic therapeutic agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3293954/]
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  • Safety Data Sheet for 4-Methylpyridine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131490]
  • Safety Data Sheet for 4-(4-Nitrobenzyl)pyridine. Thermo Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC128690050]
  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds-and-coa/4-METHYLPYRIDINE-FOR-SYNTHESIS-Loba-Chemie-MSDS-CAS-No-108-89-4-39900.aspx]
  • Safety Data Sheet for 4-Methyl-2-nitropyridine. SynQuest Labs. [URL: https://www.synquestlabs.com/sites/default/files/sds/4H54-1-8G.pdf]
  • 4-METHYLPYRIDINE. CAMEO Chemicals. [URL: https://cameochemicals.noaa.gov/chemical/1154]
  • SAFETY DATA SHEET for Methyl 2-Bromo-4-nitrobenzoate. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M2123_EN.pdf]
  • Pyridine: Human health tier II assessment. NICNAS. [URL: https://www.industrialchemicals.gov.au/chemical-information/search-assessments/assessment-details-popup?assessmentid=1837]

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Foundational

Mass spectrometry (MS) fragmentation pattern of 4-Methyl-2-(4-nitrobenzoyl)pyridine

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 4-Methyl-2-(4-nitrobenzoyl)pyridine Abstract: This technical guide provides a comprehensive analysis of the predicted elec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of 4-Methyl-2-(4-nitrobenzoyl)pyridine

Abstract: This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Methyl-2-(4-nitrobenzoyl)pyridine (C₁₃H₁₀N₂O₃, Molecular Weight: 242.23 g/mol ).[1] In the absence of publicly available experimental spectra for this specific compound, this document leverages established fragmentation principles of aromatic ketones, substituted pyridines, and nitroaromatic compounds to construct a detailed, predictive fragmentation pathway.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. Key predicted fragmentation mechanisms, including alpha-cleavages, rearrangements, and characteristic neutral losses, are discussed in detail. Visual diagrams of the fragmentation pathways and a proposed experimental workflow are provided to support theoretical understanding and practical application.

Introduction

4-Methyl-2-(4-nitrobenzoyl)pyridine is a ketone derivative incorporating three key structural motifs: a 4-methylpyridine ring, a carbonyl bridge, and a 4-nitrophenyl ring. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, such as during metabolite identification, synthesis confirmation, or quality control in pharmaceutical development. Electron Ionization (EI) is a hard ionization technique that imparts significant internal energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint, offering rich structural information.

This guide will deconstruct the molecule into its constituent functional groups to predict the most probable fragmentation pathways. The analysis is based on well-documented fragmentation patterns of structurally similar compounds, including benzophenones, nitroarenes, and picolinyl derivatives.[3][4][5][6]

Predicted Primary Fragmentation Pathways

Upon electron ionization, 4-Methyl-2-(4-nitrobenzoyl)pyridine will form a molecular ion (M•⁺) at m/z 242. This odd-electron ion is energetically unstable and will undergo a series of competing fragmentation reactions to produce more stable even-electron cations. The primary and most diagnostically significant fragmentation is expected to be the alpha-cleavage on either side of the carbonyl group, a characteristic fragmentation pathway for ketones.[7][8]

Alpha-Cleavage Reactions

The bond cleavage alpha (α) to the carbonyl group is a dominant process in the EI-MS of ketones.[7][8] For 4-Methyl-2-(4-nitrobenzoyl)pyridine, two primary α-cleavage pathways are possible, leading to the formation of two different acylium ions.

Pathway A: Formation of the 4-Nitrobenzoyl Cation

Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of the 4-nitrobenzoyl cation at m/z 150 and the 4-methyl-2-pyridinyl radical. This pathway is highly probable due to the resonance stability of the resulting acylium ion.

  • [C₁₃H₁₀N₂O₃]•⁺ (m/z 242) → [C₇H₄NO₃]⁺ (m/z 150) + [C₆H₆N]•

Pathway B: Formation of the 4-Methyl-2-picolinoyl Cation

Alternatively, cleavage of the bond between the carbonyl carbon and the nitrophenyl ring yields the 4-methyl-2-picolinoyl cation at m/z 120 and a 4-nitrophenyl radical.

  • [C₁₃H₁₀N₂O₃]•⁺ (m/z 242) → [C₇H₆NO]⁺ (m/z 120) + [C₆H₄NO₂]•

Between these two pathways, the formation of the 4-nitrobenzoyl cation (m/z 150) is anticipated to be a highly significant, if not the base peak, due to the strong electron-withdrawing nature of the nitro group stabilizing the positive charge.

Fragmentation of the Nitroaromatic Moiety

Aromatic nitro compounds exhibit characteristic fragmentation patterns involving the nitro group.[2] These cleavages can occur from the molecular ion or from fragments containing the nitro group.

  • Loss of NO₂: A common fragmentation for nitro compounds is the loss of a nitro radical (•NO₂, 46 Da).[5] This would produce an ion at m/z 196 .

    • [C₁₃H₁₀N₂O₃]•⁺ (m/z 242) → [C₁₃H₁₀O]⁺ (m/z 196) + •NO₂

  • Loss of NO: Rearrangement followed by the loss of a neutral nitric oxide molecule (NO, 30 Da) can lead to an ion at m/z 212 .

    • [C₁₃H₁₀N₂O₃]•⁺ (m/z 242) → [C₁₃H₁₀NO₂]•⁺ (m/z 212) + •NO

  • Loss of O: The loss of an oxygen atom (16 Da) from the nitro group is also a possible pathway.

    • [C₁₃H₁₀N₂O₃]•⁺ (m/z 242) → [C₁₃H₁₀N₂O₂]•⁺ (m/z 226) + O

Secondary and Aromatic Ring Fragmentations

The primary fragment ions will undergo further fragmentation.

  • Decarbonylation: Acylium ions are known to lose carbon monoxide (CO, 28 Da).

    • The 4-nitrobenzoyl cation (m/z 150 ) can lose CO to form the 4-nitrophenyl cation at m/z 122 .

    • The 4-methyl-2-picolinoyl cation (m/z 120 ) can lose CO to form the 4-methyl-2-pyridinyl cation at m/z 92 .

  • Aromatic Ring Fragmentation:

    • The 4-nitrophenyl cation (m/z 122 ) can further lose NO₂ to yield the phenyl cation at m/z 76 .

    • The 4-methyl-pyridine cation (m/z 92 ) can undergo complex rearrangements, potentially losing HCN to give an ion at m/z 65.

The overall predicted fragmentation is visually summarized in the diagram below.

Fragmentation_Pattern cluster_main cluster_paths cluster_secondary cluster_tertiary mol_ion Molecular Ion [C₁₃H₁₀N₂O₃]•⁺ m/z 242 frag_150 4-Nitrobenzoyl Cation [C₇H₄NO₃]⁺ m/z 150 mol_ion->frag_150 - •C₆H₆N frag_120 4-Methyl-2-picolinoyl Cation [C₇H₆NO]⁺ m/z 120 mol_ion->frag_120 - •C₆H₄NO₂ frag_196 [M - NO₂]⁺ [C₁₃H₁₀O]⁺ m/z 196 mol_ion->frag_196 - •NO₂ frag_122 4-Nitrophenyl Cation [C₆H₄NO₂]⁺ m/z 122 frag_150->frag_122 - CO frag_76 Phenyl Cation [C₆H₄]⁺ m/z 76 frag_122->frag_76 - NO₂ frag_92 4-Methyl-2-pyridinyl Cation [C₆H₆N]⁺ m/z 92 frag_120->frag_92 - CO

Caption: Predicted EI-MS fragmentation pathways for 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Summary of Predicted Key Fragment Ions

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of 4-Methyl-2-(4-nitrobenzoyl)pyridine. The relative abundance is a qualitative prediction based on the expected stability of the ions.

m/z Proposed Ion Structure Formula Formation Pathway (Neutral Loss) Predicted Relative Abundance
242Molecular Ion[C₁₃H₁₀N₂O₃]•⁺-Moderate
196[M - NO₂]⁺[C₁₃H₁₀O]⁺Loss of •NO₂Low to Moderate
1504-Nitrobenzoyl Cation[C₇H₄NO₃]⁺α-cleavage (Loss of •C₆H₆N)High (Potential Base Peak)
1224-Nitrophenyl Cation[C₆H₄NO₂]⁺From m/z 150 (Loss of CO)Moderate
1204-Methyl-2-picolinoyl Cation[C₇H₆NO]⁺α-cleavage (Loss of •C₆H₄NO₂)Moderate to High
924-Methyl-2-pyridinyl Cation[C₆H₆N]⁺From m/z 120 (Loss of CO)Moderate
76Phenyl Cation[C₆H₄]⁺From m/z 122 (Loss of NO₂)Moderate

Proposed Experimental Workflow for EI-MS Analysis

To experimentally verify the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) protocol with electron ionization is recommended. This approach ensures sample volatilization and provides the high-energy ionization required to induce the characteristic fragmentation detailed above.

Sample Preparation
  • Solubilization: Dissolve approximately 1 mg of 4-Methyl-2-(4-nitrobenzoyl)pyridine in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetonitrile).

  • Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Instrumentation and Parameters
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a single quadrupole or ion trap MS).

  • Injection:

    • Mode: Split/Splitless (Splitless mode is preferred for higher sensitivity).

    • Volume: 1 µL.

    • Inlet Temperature: 250-280 °C.

  • Gas Chromatography:

    • Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15-20 °C/min.

      • Final hold: Hold at 280 °C for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve 1. Dissolve Sample (1 mg/mL in DCM) dilute 2. Dilute to Working Conc. (10-100 µg/mL) dissolve->dilute filter 3. Filter Sample (0.22 µm syringe filter) dilute->filter inject 4. Inject 1 µL (280°C Inlet) filter->inject separate 5. GC Separation (Temp. Ramp to 280°C) inject->separate ionize 6. EI Ionization (70 eV) separate->ionize detect 7. Mass Detection (Scan m/z 40-350) ionize->detect acquire 8. Acquire Spectrum detect->acquire interpret 9. Interpret Fragmentation acquire->interpret

Caption: Proposed experimental workflow for acquiring the EI mass spectrum.

Conclusion

The EI-MS fragmentation of 4-Methyl-2-(4-nitrobenzoyl)pyridine is predicted to be dominated by distinct and structurally informative pathways. The primary alpha-cleavages adjacent to the carbonyl group are expected to produce highly abundant acylium ions at m/z 150 and m/z 120, which serve as key diagnostic markers for the benzoyl and picolinoyl substructures, respectively. Further fragmentation through decarbonylation and characteristic losses from the nitro group (•NO₂) and subsequent aromatic ring cleavages provide additional layers of structural confirmation. The predictive framework established in this guide offers a robust foundation for the identification and structural elucidation of this molecule and related compounds in a research and development setting.

References

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem.
  • A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Nitrobutenone. Benchchem.
  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
  • EI-MS fragmentation pattern of compound 15. ResearchGate.
  • Investigation of apparent mass deviations in electrospray ionization tandem mass spectrometry of a benzophenone-labeled peptide. PubMed.
  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate.
  • Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed.
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  • Mass spectral fragmentation pattern of the picolinyl (pyridylcarbinol) ester of coronaric acid. ResearchGate.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
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  • 4-Methyl-2-(4-nitrobenzoyl)pyridine | 1187170-83-7. Appchem.
  • A fragmentation pathway of benzophenone formed in MS. ResearchGate.
  • 4-Methyl-2-nitrobenzoic acid | C8H7NO4. PubChem.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (PDF).
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  • 4 4 Nitrobenzyl pyridine. mzCloud.
  • 4-Methylpyridine(108-89-4) MS spectrum. ChemicalBook.
  • Mass Spectrometry: Fragmentation. (PDF).
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  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.
  • A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (PDF)

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Exploratory

Thermodynamic stability and melting point of 4-Methyl-2-(4-nitrobenzoyl)pyridine

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Methyl-2-(4-nitrobenzoyl)pyridine Abstract This technical guide provides a comprehensive framework for the characterization of the thermod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Methyl-2-(4-nitrobenzoyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 4-Methyl-2-(4-nitrobenzoyl)pyridine. As a novel compound with limited direct experimental data in public literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It is structured from the perspective of a Senior Application Scientist, emphasizing the causal relationships behind experimental choices and providing robust, self-validating protocols. The guide integrates theoretical principles governing thermal properties with detailed, field-proven methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By contextualizing the target molecule with data from structurally related compounds, this whitepaper establishes a predictive and practical basis for its empirical investigation, ensuring both scientific rigor and operational safety.

Molecular Profile and Physicochemical Properties

4-Methyl-2-(4-nitrobenzoyl)pyridine is a substituted aromatic ketone. Its structure features a pyridine ring, a common scaffold in medicinal chemistry, linked via a carbonyl group to a nitro-substituted benzene ring. The methyl group on the pyridine ring and the nitro group on the benzoyl moiety are critical determinants of the molecule's steric and electronic properties, which in turn govern its intermolecular interactions, crystal packing, and ultimately, its thermal behavior. Understanding these properties is paramount for applications in materials science and pharmaceutical development, where thermal stability impacts storage, formulation, and safety.

Table 1: Physicochemical Properties of 4-Methyl-2-(4-nitrobenzoyl)pyridine

PropertyValueSource
CAS Number 1187170-83-7[1]
Molecular Formula C₁₃H₁₀N₂O₃[1]
Molecular Weight 242.23 g/mol [1]
Canonical SMILES O=C(c1nccc(c1)C)c1ccc(cc1)[O-][1]

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// Draw bonds edge [dir=none]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- C_Me; C1 -- C_Keto; C_Keto -- O_Keto [style=double]; C_Keto -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6; C9 -- N_Nitro; N_Nitro -- O1_Nitro; N_Nitro -- O2_Nitro [style=double];

// Draw aromatic rings (approximated with invisible edges) edge [style=invis]; p_pyridine -- N1; p_pyridine -- C1; p_pyridine -- C2; p_pyridine -- C3; p_pyridine -- C4; p_pyridine -- C5; p_benzene -- C6; p_benzene -- C7; p_benzene -- C8; p_benzene -- C9; p_benzene -- C10; p_benzene -- C11;

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Caption: 2D Chemical Structure of 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Theoretical Foundations of Thermal Properties

Factors Influencing the Melting Point

The melting point (Tm) is the temperature at which a substance transitions from a solid to a liquid state. This phase change is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice. For 4-Methyl-2-(4-nitrobenzoyl)pyridine, several structural features are key:

  • Intermolecular Forces: The molecule possesses strong dipole-dipole interactions due to the highly polar carbonyl (C=O) and nitro (NO₂) groups. The nitrogen atom in the pyridine ring also contributes to the molecule's polarity. These forces require significant thermal energy to overcome, suggesting a relatively high melting point compared to non-polar analogues.

  • Molecular Weight and Size: Larger molecules have more extensive electron clouds, leading to stronger London dispersion forces. With a molecular weight of 242.23 g/mol , these forces contribute significantly to the overall lattice energy.

  • Molecular Symmetry and Packing: The ability of a molecule to pack efficiently and symmetrically into a crystal lattice is crucial.[2] While the free rotation around the carbonyl-aryl bonds introduces some flexibility, the overall rigid, planar nature of the aromatic rings facilitates ordered stacking. The final crystal polymorphism will be a major determinant of the observed melting point. The introduction of substituent groups can alter boiling and melting points in predictable ways.[3]

Principles of Thermodynamic Stability

Thermodynamic stability refers to a compound's resistance to decomposition under thermal stress. For organic molecules, this is often defined by the temperature at which covalent bonds begin to break. Nitroaromatic compounds are a class of materials known for their energetic properties and potential thermal hazards.[4]

The primary factor governing the stability of 4-Methyl-2-(4-nitrobenzoyl)pyridine is the carbon-nitro (C-NO₂) bond. This bond has a relatively high bond-dissociation energy, yet its cleavage is often the initial step in thermal decomposition pathways for nitroaromatics, leading to the release of NOx gases and a cascade of exothermic reactions.[4][5] The stability is not a single temperature but rather a decomposition profile, which is best characterized by measuring the mass loss of the material as a function of temperature.

Core Experimental Methodologies for Thermal Analysis

To empirically determine the melting point and thermodynamic stability, a dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard. This provides a comprehensive and self-validating data set.

Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the chosen method for melting point determination because it provides superior accuracy and additional thermodynamic information compared to simple visual methods. It directly measures the heat flow into a sample relative to a reference as a function of temperature.[6] An endothermic event, like melting, appears as a peak on the DSC thermogram, where the onset temperature represents the melting point and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus)—the energy required to melt the sample.[7][8] This allows us to not only identify the Tm but also to quantify the energetics of the phase transition.

Protocol: DSC Analysis of 4-Methyl-2-(4-nitrobenzoyl)pyridine

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground sample into a hermetically sealed aluminum DSC pan. An identical, empty sealed pan is used as the reference.

    • Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate transition temperatures. Hermetic sealing prevents mass loss from sublimation prior to melting.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min).

      • Causality: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are inherent to the molecule's stability and not a reaction with oxygen.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).

  • Data Collection:

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition (e.g., 400 °C).

    • Continuously record the differential heat flow between the sample and the reference.[7]

  • Data Analysis:

    • Analyze the resulting thermogram to determine the onset temperature of the endothermic melting peak (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Identify any sharp exothermic peaks at higher temperatures, which indicate decomposition events.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is essential for directly assessing thermodynamic stability. The technique measures the change in a sample's mass as it is heated at a controlled rate.[7] A loss of mass signifies decomposition. TGA allows us to pinpoint the onset temperature of decomposition (Td), which is a critical measure of thermal stability, and to quantify the mass loss at different stages of the degradation process.[9]

Protocol: TGA of 4-Methyl-2-(4-nitrobenzoyl)pyridine

  • Instrument Calibration: Verify the mass balance and temperature calibration of the TGA instrument.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a ceramic or platinum TGA pan.

    • Causality: An open pan is used to allow decomposition gases to escape freely, ensuring an accurate measurement of mass loss.

  • Experimental Conditions:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to study the inherent thermal stability.

    • Equilibrate the system at a stable starting temperature (e.g., 30 °C).

  • Data Collection:

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where decomposition is complete (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.[7]

  • Data Analysis:

    • Analyze the resulting TGA thermogram (mass % vs. temperature).

    • Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (TGA Td, 5%).

    • Examine the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

Caption: Integrated workflow for the thermal characterization of a novel compound.

Predictive Context and Safety

Comparative Data of Related Compounds

While direct data for the title compound is scarce, examining structurally similar molecules provides a valuable predictive baseline. The primary structural differences are the linker between the aromatic rings (carbonyl vs. methylene) and the position of substituents.

Table 2: Melting Points of Structurally Related Compounds

CompoundCAS NumberMelting Point (°C)Key Structural Difference
4-(4-Nitrobenzyl)pyridine 1083-48-369 - 71Methylene (-CH₂-) linker instead of carbonyl (-CO-)[10][11]
4-Methylpyridine 108-89-42 - 4A foundational building block of the target molecule[12]
Benzophenone 119-61-948.5Parent diaryl ketone structure without substituents

Based on this data, the presence of the polar carbonyl and nitro groups in 4-Methyl-2-(4-nitrobenzoyl)pyridine is expected to result in a significantly higher melting point than all the compounds listed, likely well above 100 °C, due to stronger intermolecular forces.

Safety Considerations for Nitroaromatic Compounds

Nitroaromatic compounds must be handled with caution due to their potential for rapid, exothermic decomposition at elevated temperatures.[4]

  • Thermal Hazard: The DSC analysis is crucial for identifying the temperature of any decomposition exotherms. A sharp, high-energy exotherm close to the melting point indicates a significant thermal hazard.

  • Handling: Always use small quantities (milligram scale) for initial thermal analysis. Ensure experiments are conducted in a well-ventilated area or fume hood.

  • Storage: Store the compound away from heat sources and incompatible materials.

Conclusion

The systematic characterization of 4-Methyl-2-(4-nitrobenzoyl)pyridine's thermodynamic stability and melting point is a critical step in its evaluation for any scientific or industrial application. This guide outlines an integrated strategy that combines a theoretical understanding of molecular structure with rigorous, validated experimental protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis. By following these methodologies, researchers can generate a comprehensive thermal profile of the compound, defining its melting point, enthalpy of fusion, and decomposition temperature. This data is not only fundamental to its physicochemical profile but is also indispensable for ensuring its safe handling, storage, and processing.

References

  • A Comparative Guide to the Thermal Stability of Benzophenone Deriv
  • DSC analysis of benzophenone. ResearchGate. [Link]

  • DSC heating curves for benzophenone obtained at a heating rate of 20 K... ResearchGate. [Link]

  • 4-methyl pyridine, 108-89-4. The Good Scents Company. [Link]

  • An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. U.S. Department of Energy, Office of Scientific and Technical Information. [Link]

  • Crystal Structure of Pyridin-4-ylmethyl 4-Nitrobenzoate, C13H10N2O4. ResearchGate. [Link]

  • Heterocyclic compound - Melting, Boiling, Points. Britannica. [Link]

  • 4-(4-Nitrobenzyl)pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-Methyl-2-(4-nitrobenzoyl)pyridine. Appchem. [Link]

  • Investigation of Thermo-Gravimetric Analysis (TGA) on Waste Tires. The City College of New York. [Link]

  • Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Biomolecular Techniques. [Link]

  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. National Center for Biotechnology Information. [Link]

  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. Journal of the American Chemical Society. [Link]

  • Pyridine, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • 4-methylpyridine – Knowledge and References. Taylor & Francis. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. National Center for Biotechnology Information. [Link]

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Boiling & Melting Points. Michigan State University Chemistry Department. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine: A Guide to Friedel-Crafts Acylation and Alternative Strategies

Introduction: The Challenge and Importance of Pyridine Acylation The synthesis of functionalized pyridine scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, aryl pyridine ketones serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Importance of Pyridine Acylation

The synthesis of functionalized pyridine scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, aryl pyridine ketones serve as crucial intermediates for a wide array of pharmacologically active molecules. The target compound, 4-Methyl-2-(4-nitrobenzoyl)pyridine, embodies this significance, possessing a versatile structure for further chemical elaboration.

This technical guide provides a detailed exploration of synthetic routes to 4-Methyl-2-(4-nitrobenzoyl)pyridine, with a primary focus on the classical Friedel-Crafts acylation. However, the inherent electronic properties of the pyridine ring present significant challenges to this electrophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[1] This guide will therefore present a plausible, albeit hypothetical, protocol for direct Friedel-Crafts acylation, grounded in established chemical principles. Recognizing the potential limitations of this approach, we will also provide a comprehensive overview of more robust and experimentally validated alternative synthetic strategies.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance for the synthesis of this important chemical entity.

Part 1: The Direct Approach - A Proposed Friedel-Crafts Acylation Protocol

Proposed Reaction Scheme

The proposed reaction involves the acylation of 4-methylpyridine (also known as γ-picoline) with 4-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G reactant1 4-Methylpyridine product 4-Methyl-2-(4-nitrobenzoyl)pyridine reactant1->product reactant2 4-Nitrobenzoyl chloride reactant2->product catalyst AlCl₃ catalyst->product Lewis Acid Catalyst

Caption: Proposed Friedel-Crafts acylation of 4-methylpyridine.

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of 4-nitrobenzoyl chloride with aluminum chloride.[3] This acylium ion is then attacked by the π-electron system of the 4-methylpyridine ring.

The regioselectivity of this reaction is a critical consideration. The pyridine nitrogen is a deactivating group for electrophilic aromatic substitution, making the ring less reactive than benzene.[4] However, the methyl group at the 4-position is an activating, ortho,para-directing group.[5] In the context of the pyridine ring, this activating effect would enhance the electron density at the ortho positions (C3 and C5) and the para position (C2 and C6 relative to the methyl group, but ortho and meta to the nitrogen). Electrophilic attack is generally favored at the positions ortho and para to an activating group.[1] Given the deactivating effect of the nitrogen, attack at the C2 and C6 positions is more plausible than at C3 and C5. Steric hindrance from the methyl group might slightly disfavor attack at C3 and C5. Therefore, the formation of the 2-acyl product is a reasonable hypothesis, though the formation of other isomers is possible.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation 4-Nitrobenzoyl chloride 4-Nitrobenzoyl chloride Acylium Ion Acylium Ion 4-Nitrobenzoyl chloride->Acylium Ion + AlCl3 AlCl3 AlCl3 Sigma Complex Sigma Complex Acylium Ion->Sigma Complex + 4-Methylpyridine Acylium Ion->Sigma Complex 4-Methylpyridine 4-Methylpyridine Product 4-Methyl-2-(4-nitrobenzoyl)pyridine Sigma Complex->Product - H+

Caption: General mechanism of Friedel-Crafts acylation on 4-methylpyridine.

Detailed Hypothetical Protocol

Disclaimer: This protocol is hypothetical and should be performed with caution, starting on a small scale, with appropriate safety measures in place.

Materials:

  • 4-Methylpyridine (γ-picoline), anhydrous

  • 4-Nitrobenzoyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of the acyl chloride is complete, add a solution of anhydrous 4-methylpyridine (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and to minimize side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complexes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-Methyl-2-(4-nitrobenzoyl)pyridine.

ParameterRecommended ConditionRationale
Lewis Acid Anhydrous AlCl₃ (1.2 eq.)Strong Lewis acid required to generate the acylium ion. A slight excess is used to account for complexation with the pyridine nitrogen.
Solvent Anhydrous DichloromethaneInert solvent that is suitable for Friedel-Crafts reactions. Must be anhydrous to prevent deactivation of the Lewis acid.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed.
Reaction Time 12-24 hoursThe reaction is typically slow due to the deactivated nature of the pyridine ring; requires extended time for completion.
Work-up Quenching with ice/HClDecomposes the AlCl₃ complexes and protonates the pyridine nitrogen, aiding in separation.
Purification Column ChromatographyNecessary to separate the desired product from potential isomers and unreacted starting materials.

Part 2: Alternative and Potentially More Viable Synthetic Strategies

Given the challenges associated with the direct Friedel-Crafts acylation of pyridines, several alternative methods have been developed for the synthesis of 2-acylpyridines. These methods often offer better yields, higher regioselectivity, and milder reaction conditions.

Acylation of 2-Picoline N-oxide

A common strategy to overcome the deactivating effect of the pyridine nitrogen is to first convert it to the corresponding N-oxide. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions.[6]

Workflow:

G 4-Methylpyridine 4-Methylpyridine 4-Methylpyridine N-oxide 4-Methylpyridine N-oxide 4-Methylpyridine->4-Methylpyridine N-oxide Oxidation (e.g., m-CPBA) Acylated N-oxide Acylated N-oxide 4-Methylpyridine N-oxide->Acylated N-oxide Acylation 4-Methyl-2-(4-nitrobenzoyl)pyridine 4-Methyl-2-(4-nitrobenzoyl)pyridine Acylated N-oxide->4-Methyl-2-(4-nitrobenzoyl)pyridine Reduction (e.g., PCl3)

Caption: Synthesis via acylation of 4-methylpyridine N-oxide.

Advantages:

  • Increased reactivity of the pyridine ring.

  • Improved regioselectivity for the 2-position.

Disadvantages:

  • Requires two additional synthetic steps (oxidation and reduction).

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods often employ transition-metal-catalyzed cross-coupling reactions to form the C-C bond between the pyridine ring and the acyl group. This can be achieved by coupling a 2-halopyridine derivative with an organometallic reagent or by coupling a 2-organopyridine reagent with an acyl chloride.

Example Protocol (Suzuki Coupling followed by Oxidation):

  • Bromination of 4-Methylpyridine: Selective bromination at the 2-position of 4-methylpyridine.

  • Suzuki Coupling: Coupling of the resulting 2-bromo-4-methylpyridine with 4-nitrophenylboronic acid in the presence of a palladium catalyst.

  • Oxidation: Oxidation of the resulting methylene bridge to a ketone.

Advantages:

  • High yields and excellent regioselectivity.

  • Milder reaction conditions compared to Friedel-Crafts acylation.

Disadvantages:

  • Multi-step synthesis.

  • Requires the use of often expensive and air-sensitive catalysts and reagents.

Acylation via Deprotonation of the Methyl Group

The methyl group of 2-picoline can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with an acylating agent.[7] While the target molecule has a methyl group at the 4-position, similar principles can be applied to functionalize the ring at the 2-position through metalation.

General Approach:

  • Directed Ortho Metalation (DoM): Use of a directing group to facilitate deprotonation at the 2-position of the pyridine ring with a strong base like lithium diisopropylamide (LDA).

  • Acylation: Quenching the resulting organolithium species with 4-nitrobenzoyl chloride.

Advantages:

  • High regioselectivity.

  • Avoids the use of strong Lewis acids.

Disadvantages:

  • Requires cryogenic temperatures and strictly anhydrous conditions.

  • The choice of directing group is critical.

Conclusion

The synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine presents a classic challenge in synthetic organic chemistry. While direct Friedel-Crafts acylation is a theoretically plausible route, its practical application is likely to be hampered by the electronic properties of the pyridine ring. The hypothetical protocol provided herein serves as a foundational starting point for investigation. However, for researchers seeking reliable and high-yielding methods, the alternative strategies of N-oxide activation, transition-metal-catalyzed cross-coupling, or directed ortho-metalation are likely to prove more fruitful. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available resources, and the desired level of purity.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Khan, E., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(8), 902-909. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

  • Zhang, Y., et al. (2014). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Science China Chemistry, 57(10), 1433-1440. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • TSI Journals. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • R Discovery. (n.d.). Synthesis of methylpyridine derivatives. XVI. The reaction of picolines and their N-oxides with amyl nitrite. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Application

Application Note: 4-Methyl-2-(4-nitrobenzoyl)pyridine as a Privileged Scaffold in Kinase Inhibitor Synthesis

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating structure-activity relationship (SAR) exploration. 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7) is a highly versatile intermediate that combines a rigid diaryl ketone core with orthogonally functionalizable vectors. This application note details the mechanistic rationale, synthetic workflows, and standardized protocols for utilizing this compound in the synthesis of advanced pharmaceutical intermediates, particularly Type II kinase inhibitors and novel anti-inflammatory agents.

Structural Rationale & Mechanistic Significance

Designing targeted therapeutics requires a deep understanding of how molecular topology translates to target engagement. The architecture of 4-Methyl-2-(4-nitrobenzoyl)pyridine offers three distinct pharmacological and synthetic advantages:

  • The Diaryl Ketone Core (Conformational Rigidity & Hinge Binding): Diaryl ketones are privileged scaffolds in kinase inhibitor design. The bridging carbonyl oxygen acts as a potent hydrogen-bond acceptor. In kinases such as p38 MAPK, this carbonyl can induce a localized "glycine flip" in the hinge region, facilitating dual hydrogen bonding with backbone residues (e.g., Met109 and Gly110) to anchor the inhibitor [1]. Furthermore, this rigid core is a proven motif in novel cyclooxygenase (COX) inhibitors, where it provides essential geometric constraints [3].

  • The 4-Methylpyridine Vector (Solvent-Exposed Tuning): The pyridine ring provides a basic center that improves aqueous solubility and can engage in secondary interactions within the ATP-binding pocket. The methyl group at the 4-position serves as a steric shield or a vector for late-stage C-H functionalization.

  • The 4-Nitro Group (The Masked Aniline): Anilines are notoriously sensitive to oxidation and electrophilic side reactions. The nitro group serves as a robust, electron-withdrawing protecting group during early-stage cross-coupling or ketone functionalization. It can be chemoselectively reduced at a late stage to an amine, unlocking the vector for amide coupling [2].

Pharmacophore Core Diaryl Ketone Scaffold P1 4-Methylpyridine Ring Core->P1 P2 Carbonyl Group Core->P2 P3 4-Nitro / 4-Amino Vector Core->P3 T1 Solvent-Exposed Region / Secondary Hinge Binding P1->T1 T2 H-Bond Acceptor (Induces Glycine Flip) P2->T2 T3 DFG-Out Pocket / Hydrophobic Region II P3->T3

Fig 1. Pharmacophore mapping of the diaryl ketone core for kinase target engagement.

Divergent Synthetic Workflows

The true value of this intermediate lies in its divergent synthetic potential. By selectively manipulating either the nitro group or the ketone, medicinal chemists can access distinct chemical spaces.

Workflow A 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7) B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) A->B Step 1 E Ketone Addition (R-MgBr, THF) A->E Pathway B C 4-Methyl-2-(4-aminobenzoyl)pyridine (Key Amine Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-COOH) C->D Pathway A F Type II Kinase Inhibitor (Diaryl Ketone Core) D->F G sp3-Enriched Scaffold (Tertiary Alcohol Core) E->G

Fig 2. Divergent synthetic workflows utilizing 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Quantitative Data: Chemoselective Reduction Strategies

Reducing the nitro group without affecting the bridging carbonyl is the most critical step in Pathway A. Table 1 summarizes the causality behind reagent selection.

Table 1: Comparison of Reduction Conditions for Diaryl Ketone-Nitro Compounds

Reducing AgentConditionsChemoselectivity (NO₂ vs. C=O)YieldMechanistic Notes & Causality
Pd/C, H₂ EtOH, rt, 1 atmPoor<40%Avoid. Leads to significant over-reduction of the ketone to a carbinol or complete deoxygenation.
SnCl₂·2H₂O EtOAc, refluxGood75-80%Effective, but generates toxic tin waste and often results in tedious emulsion-heavy workups.
Ag/TiO₂, NaBH₄ MeOH, rtExcellent>90%Highly efficient modern method, but requires specialized heterogeneous catalyst preparation [2].
Fe, NH₄Cl EtOH/H₂O, 80 °CExcellent >90% Recommended. Environmentally benign; mildly acidic NH₄Cl activates the iron surface without protonating the pyridine. Strictly chemoselective.

Standardized Experimental Protocols

The following protocols form a self-validating system designed for high reproducibility, complete with mechanistic rationale for each operational choice.

Protocol A: Chemoselective Reduction to 4-Methyl-2-(4-aminobenzoyl)pyridine

Objective: Isolate the free aniline for downstream functionalization while preserving the diaryl ketone architecture.

  • Reaction Setup: Charge an oven-dried 250 mL round-bottom flask with 4-Methyl-2-(4-nitrobenzoyl)pyridine (10.0 mmol, 2.42 g). Dissolve the substrate in 60 mL of absolute ethanol.

  • Activation: Add 20 mL of distilled water, followed by Ammonium chloride (NH₄Cl, 50.0 mmol, 2.67 g).

    • Causality Note: NH₄Cl is chosen over HCl or AcOH because its mild acidity is sufficient to etch the passivating oxide layer off the iron powder, enabling electron transfer, without forming tightly bound pyridine salts that complicate extraction.

  • Reduction: Heat the mixture to 60 °C with vigorous stirring. Add Iron powder (325 mesh, 50.0 mmol, 2.79 g) portion-wise over 15 minutes to control effervescence.

  • Reflux: Elevate the temperature to 80 °C and reflux for 2–3 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 1:1).

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides. Wash the filter cake thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the amine as an off-white solid.

Protocol B: HATU-Mediated Amide Coupling (Kinase Inhibitor Precursor)

Objective: Couple the newly formed aniline with a functionalized carboxylic acid to form a target pharmacophore.

  • Pre-activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol, 0.52 mL) and HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes.

    • Causality Note: The aniline of 4-Methyl-2-(4-aminobenzoyl)pyridine is electronically deactivated due to the electron-withdrawing para-carbonyl group. Standard carbodiimides (EDC/DCC) often fail or require extended heating. HATU rapidly generates a highly reactive HOAt ester, overcoming the nucleophilic deficiency of the aniline.

  • Coupling: Add 4-Methyl-2-(4-aminobenzoyl)pyridine (1.0 mmol, 212 mg) dissolved in 2 mL of DMF dropwise to the activated ester solution.

  • Reaction: Stir at room temperature for 12–16 hours.

  • Workup: Quench by pouring the mixture into ice-water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the organic layer sequentially with a 5% aqueous LiCl solution (critical for removing residual DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash column chromatography.

Analytical Metrics & Troubleshooting

To ensure the integrity of the synthetic workflow, verify the intermediates against the analytical metrics provided in Table 2.

Table 2: Analytical Characterization Metrics

CompoundAppearanceKey ¹H NMR Shifts (δ, ppm, CDCl₃)ESI-MS (m/z) [M+H]⁺Common Pitfalls
Starting Material Pale yellow solid8.55 (d, Py-H6), 8.30 (d, Ar-NO₂), 2.45 (s, CH₃)243.1Poor solubility in cold alcohols; ensure heating before adding reagents.
Amine Intermediate Off-white solid8.48 (d, Py-H6), 6.65 (d, Ar-NH₂), 4.10 (br s, NH₂)213.1Over-reduction (m/z 215.1) indicates ketone reduction to carbinol.

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.
Method

Application Note: Palladium-Catalyzed ortho-C–H Arylation Using 4-Methyl-2-(4-nitrobenzoyl)pyridine as a Directing Scaffold

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The development of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The development of site-selective C–H functionalization methodologies has revolutionized late-stage drug discovery and complex molecule synthesis. Among the myriad of directing groups, the 2-benzoylpyridine scaffold is highly privileged[1]. The pyridine nitrogen acts as a robust σ-donor, coordinating with transition metals (such as Pd, Ru, or Rh) to bring the catalytic center into close proximity with the ortho-C–H bond of the adjacent benzoyl ring, thereby facilitating regioselective metalation[2].

This application note focuses on the specific substrate 4-Methyl-2-(4-nitrobenzoyl)pyridine . The structural nuances of this molecule provide unique reactivity profiles in cross-coupling:

  • The 4-Methylpyridine Moiety: The electron-donating methyl group increases the basicity of the pyridine nitrogen, enhancing its coordination affinity to the Palladium(II) catalyst.

  • The 4-Nitrobenzoyl Moiety: The strongly electron-withdrawing nitro (–NO₂) group at the para position of the benzoyl ring significantly increases the acidity of the ortho-protons. This electronic bias accelerates the Concerted Metalation-Deprotonation (CMD) step, which is often the rate-limiting step in C–H activation[3].

Understanding these causal relationships allows chemists to rationally design reaction conditions that maximize yield and minimize off-target coupling.

Mechanistic Pathway

The cross-coupling of 4-Methyl-2-(4-nitrobenzoyl)pyridine with aryl halides (e.g., iodobenzene) proceeds via a Pd(II)/Pd(IV) catalytic cycle.

  • Coordination: The active Pd(II) species coordinates to the pyridine nitrogen.

  • C–H Activation (CMD): A base (typically Ag₂CO₃ or an acetate source) assists in the deprotonation of the ortho-C–H bond while the Pd(II) center simultaneously inserts, forming a stable 5-membered palladacycle[4]. The electron-withdrawing nitro group lowers the activation barrier for this step.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the electron-rich palladacycle, generating a transient, high-valent Pd(IV) intermediate.

  • Reductive Elimination: The C–C bond is formed via reductive elimination, releasing the ortho-arylated product and regenerating the Pd(II) catalyst.

Mechanism Pd Pd(II) Catalyst Active Species Coord Substrate Coordination (Pyridine N -> Pd) Pd->Coord + 4-Methyl-2-(4-nitrobenzoyl)pyridine CMD C-H Activation (CMD) Ortho-Palladation Coord->CMD Base (e.g., Ag2CO3) OxAdd Oxidative Addition (Aryl Halide) CMD->OxAdd + Ar-I RedElim Reductive Elimination Product Release OxAdd->RedElim Transient Pd(IV) RedElim->Pd - Arylated Product

Caption: Catalytic cycle of Pd-catalyzed ortho-C-H arylation directed by the pyridine moiety.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical optimization of the reaction conditions is required. The table below summarizes the effect of various parameters on the cross-coupling of 4-Methyl-2-(4-nitrobenzoyl)pyridine with 4-methoxyiodobenzene.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (Equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5%)K₂CO₃ (2.0)DMF11034%
2Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)DMF11068%
3Pd(OAc)₂ (5%)Ag₂CO₃ (2.0)HFIP11089%
4Pd(PPh₃)₄ (5%)Ag₂CO₃ (2.0)HFIP11042%
5NoneAg₂CO₃ (2.0)HFIP1100%

*Yields determined by HPLC analysis using an internal standard. Hexafluoroisopropanol (HFIP) serves as an optimal solvent due to its hydrogen-bonding capabilities, which stabilize the transition states during the CMD process.

Experimental Protocol

This step-by-step workflow is designed to ensure high reproducibility, safety, and analytical integrity.

Materials Required
  • Substrate: 4-Methyl-2-(4-nitrobenzoyl)pyridine (1.0 mmol)

  • Coupling Partner: Aryl Iodide (e.g., 4-methoxyiodobenzene) (1.5 mmol)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • Base: Silver carbonate [Ag₂CO₃] (2.0 mmol)

  • Solvent: Hexafluoroisopropanol (HFIP) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel:

    • Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar under a vacuum.

    • Backfill the tube with ultra-pure Argon gas. Repeat this vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading:

    • Under a positive flow of Argon, quickly add 4-Methyl-2-(4-nitrobenzoyl)pyridine (1.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol) to the Schlenk tube.

    • Add the aryl iodide (1.5 mmol). If the aryl iodide is a liquid, add it via a micro-syringe after the solvent.

  • Solvent Addition & Initiation:

    • Inject 5.0 mL of anhydrous HFIP into the vessel.

    • Seal the Schlenk tube tightly with a Teflon screw cap.

    • Transfer the tube to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800 rpm) for 18 hours.

  • Quenching and Workup:

    • Remove the reaction from the heat and allow it to cool to ambient temperature.

    • Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the silver salts and palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically starting at 9:1 and moving to 7:3)[5].

    • Monitor fractions via TLC (UV active at 254 nm).

Workflow Prep Reaction Setup Schlenk Tube + Ar Reagents Add Substrate, Ar-I, Pd(OAc)2, Ag2CO3 Prep->Reagents Heat Thermal Coupling 110°C, 18 h Reagents->Heat Workup Quench & Extract Celite Filtration Heat->Workup Purify Column Chromatography Silica Gel Workup->Purify

Caption: Step-by-step experimental workflow for the cross-coupling reaction.

Analytical Validation

To validate the success of the cross-coupling, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): Disappearance of the ortho-proton doublet on the nitrobenzoyl ring (typically around 8.2-8.4 ppm) and the appearance of new multiplet signals corresponding to the newly appended aryl group.

  • HRMS (ESI-TOF): Calculate the exact mass for[M+H]⁺ of the expected arylated product and compare it against the experimental m/z value (tolerance < 5 ppm).

References

  • A one pot approach to catalyze suzuki-miyaura coupling reaction using (2-benzoylpyridinethiosemicarbazone)palladium(II). Catalysis Conferences. Available at: [Link]

  • Intramolecular C-N Bond Formation via Thermal Arene C-H Bond Activation Supported by Au(III) Complexes. PMC (NIH). Available at:[Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PMC (NIH). Available at:[Link]

  • C-H Activation (Topics in Current Chemistry, 292). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Copper or Silver-Mediated Oxidative C(sp2)–H/N–H Cross-Coupling of Phthalimide and Heterocyclic Arenes. Organometallics - ACS Publications. Available at:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation Using 4-Methyl-2-(4-nitrobenzoyl)pyridine

A Guide for Screening Novel Modulators of Inflammatory Pathways Introduction: The Quest for Novel Anti-Inflammatory Agents Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Screening Novel Modulators of Inflammatory Pathways

Introduction: The Quest for Novel Anti-Inflammatory Agents

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, neurodegenerative disorders, and cancer.[1][2] A central mediator in the inflammatory cascade is the enzyme cytosolic phospholipase A2 alpha (cPLA2α), encoded by the PLA2G4A gene.[3] This enzyme is responsible for the rate-limiting step in the production of arachidonic acid (AA), a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[4][5] Consequently, the inhibition of cPLA2α is a highly attractive therapeutic strategy for controlling inflammatory disorders.[2]

This guide provides a comprehensive framework for utilizing novel chemical entities, exemplified by 4-Methyl-2-(4-nitrobenzoyl)pyridine, in the in vitro screening and characterization of potential cPLA2α inhibitors. While the specific biological activity of 4-Methyl-2-(4-nitrobenzoyl)pyridine is not yet extensively documented, its structure, featuring a pyridine scaffold common in many biologically active compounds, makes it a candidate for screening campaigns.[6][7][8] This document outlines the scientific rationale, detailed protocols, and data interpretation strategies for assessing the inhibitory potential of such compounds on cPLA2α activity through both enzymatic and cell-based assays.

The Central Role of cPLA2α in Inflammation: A Target for Drug Discovery

cPLA2α activation is a tightly regulated process initiated by an increase in intracellular calcium (Ca²⁺) and phosphorylation by mitogen-activated protein kinases (MAPKs).[4] Upon activation, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes, where it selectively hydrolyzes the sn-2 ester bond of glycerophospholipids to release arachidonic acid.[2][3] This released AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate a cascade of inflammatory mediators.[5] By inhibiting cPLA2α, one can theoretically achieve a broad anti-inflammatory effect by stemming the production of multiple downstream pro-inflammatory molecules.[1]

Signaling Pathway of cPLA2α-Mediated Inflammation

cPLA2a_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cell Cellular Response Stimuli Cytokines, Growth Factors, etc. MAPK MAPK Activation Stimuli->MAPK Ca_Influx ↑ Intracellular Ca²⁺ Stimuli->Ca_Influx cPLA2a_inactive Inactive cPLA2α (Cytosol) MAPK->cPLA2a_inactive Ca_Influx->cPLA2a_inactive cPLA2a_active Active cPLA2α (Membrane) cPLA2a_inactive->cPLA2a_active Phosphorylation & Ca²⁺ Binding AA Arachidonic Acid (AA) cPLA2a_active->AA Hydrolysis MembranePL Membrane Phospholipids LOX LOX Pathway AA->LOX COX COX Pathway AA->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation Test_Compound Test Compound (e.g., 4-Methyl-2-(4-nitrobenzoyl)pyridine) Test_Compound->cPLA2a_active Inhibition

Caption: Workflow of cPLA2α activation and the point of intervention for inhibitors.

Physicochemical Properties of the Test Compound

Understanding the properties of the test compound is crucial for designing a successful in vitro assay. For 4-Methyl-2-(4-nitrobenzoyl)pyridine, the following information is pertinent:

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₀N₂O₃[9]
Molecular Weight 242.23 g/mol [9]
Appearance Typically a solid[10]
Solubility Soluble in organic solvents like DMSO and ethanol; less soluble in water.[10]

Note: Due to its limited water solubility, a stock solution of 4-Methyl-2-(4-nitrobenzoyl)pyridine should be prepared in 100% DMSO. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

A tiered approach is recommended for screening potential cPLA2α inhibitors. A primary biochemical assay is used for initial high-throughput screening, followed by a more physiologically relevant cell-based assay for validation and to understand cellular potency.

Part 1: Primary Screening - In Vitro Enzymatic Assay for cPLA2α Activity

This protocol is adapted from commercially available cPLA2α assay kits and established methodologies.[11] It measures the enzymatic activity of purified human cPLA2α by detecting the release of a thio-arachidonyl group from a synthetic substrate, which then reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product.

Materials:

  • Purified, active human recombinant cPLA2α

  • cPLA2α Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)[11]

  • Arachidonoyl Thio-PC (substrate)[11]

  • DTNB/EGTA solution[11]

  • 4-Methyl-2-(4-nitrobenzoyl)pyridine

  • Positive Control Inhibitor (e.g., Pyrrophenone, AACOCF3)[5][12]

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405-414 nm[11]

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Methyl-2-(4-nitrobenzoyl)pyridine in 100% DMSO.

    • Create a dilution series of the test compound in assay buffer. Ensure the final DMSO concentration in the well is consistent across all conditions.

    • Reconstitute the enzyme, substrate, and DTNB/EGTA solutions according to the supplier's instructions.[11]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Blank (No Enzyme): 20 µL Assay Buffer

      • Negative Control (100% Activity): 10 µL Assay Buffer + 10 µL Enzyme

      • Positive Control Inhibitor: 10 µL of known inhibitor + 10 µL Enzyme

      • Test Compound: 10 µL of diluted 4-Methyl-2-(4-nitrobenzoyl)pyridine + 10 µL Enzyme

    • Gently tap the plate to mix and incubate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Initiate Reaction:

    • Add 200 µL of the substrate solution to all wells.

    • Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.[11]

  • Stop Reaction and Develop Signal:

    • Add 10 µL of the DTNB/EGTA solution to each well to stop the reaction.[11]

    • Shake the plate for 30 seconds and incubate for 5 minutes at room temperature to allow for color development.

  • Data Acquisition:

    • Read the absorbance at 414 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Negative Control Well)] x 100

    • Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Workflow for Enzymatic Assay

enzymatic_workflow start Start prep Prepare Reagents: - Test Compound Dilutions - Enzyme & Substrate start->prep plate Plate Setup: - Add Enzyme & Inhibitors - Incubate 15 min prep->plate initiate Initiate Reaction: Add Substrate Solution plate->initiate incubate Incubate at RT for 60 minutes initiate->incubate stop Stop & Develop: Add DTNB/EGTA Solution incubate->stop read Read Absorbance at 414 nm stop->read analyze Data Analysis: Calculate % Inhibition & IC₅₀ read->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro cPLA2α enzymatic assay.

Part 2: Secondary Screening - Cell-Based Arachidonic Acid Release Assay

This assay validates the findings from the enzymatic assay in a more complex biological system. It measures the ability of the test compound to inhibit the release of arachidonic acid from the membranes of intact cells stimulated to elicit an inflammatory response.

Materials:

  • Human cell line known to express cPLA2α (e.g., U937, H4 neuroglioma cells)[5]

  • Cell culture medium and supplements

  • [³H]-Arachidonic Acid or a fluorescent AA analog

  • Cell stimulation agent (e.g., A23187 calcium ionophore, ATP)

  • 4-Methyl-2-(4-nitrobenzoyl)pyridine

  • Scintillation counter or fluorescence plate reader

  • 24-well cell culture plates

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency in 24-well plates.

    • Label the cells by incubating them overnight with medium containing [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL). This incorporates the radioactive AA into the cell membranes.

  • Compound Treatment:

    • Wash the cells twice with a serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA.

    • Pre-incubate the cells with various concentrations of 4-Methyl-2-(4-nitrobenzoyl)pyridine (or controls) in the fresh medium for 30-60 minutes.

  • Cell Stimulation:

    • Add the stimulating agent (e.g., A23187) to the wells to activate cPLA2α and induce AA release.

    • Incubate for a predetermined time (e.g., 30 minutes).

  • Sample Collection:

    • Collect the supernatant (which contains the released [³H]-AA) from each well.

  • Data Acquisition:

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AA release relative to the total incorporated radioactivity (determined by lysing a separate set of labeled, unstimulated cells).

    • Determine the inhibitory effect of the test compound by comparing the AA release in treated wells to that in stimulated, untreated wells.

    • Calculate the IC₅₀ value for the inhibition of AA release.

Considerations for Trustworthiness and Self-Validation

To ensure the reliability of the results, every protocol should include the following self-validating measures:

  • Appropriate Controls: Always include negative (vehicle control, e.g., DMSO), positive (a known inhibitor), and blank (no enzyme/no cells) controls.

  • Dose-Response Curves: Test compounds should be evaluated over a range of concentrations to establish a clear dose-response relationship and calculate a reliable IC₅₀.[12]

  • Cytotoxicity Assessment: In cell-based assays, it is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH release) to ensure that the observed inhibition of AA release is not due to cell death.

  • Assay Validation: Key assay parameters such as the Z'-factor (a measure of statistical effect size) should be calculated for enzymatic screens to confirm the robustness and suitability of the assay for high-throughput screening.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for the in vitro evaluation of novel compounds like 4-Methyl-2-(4-nitrobenzoyl)pyridine as potential inhibitors of the key inflammatory enzyme cPLA2α. Positive results from these assays—specifically, a low micromolar or nanomolar IC₅₀ value in both the enzymatic and cell-based assays without significant cytotoxicity—would warrant further investigation. Subsequent steps could include exploring the mechanism of inhibition (e.g., competitive vs. non-competitive), assessing selectivity against other phospholipase isoforms, and advancing the compound into more complex cellular models and eventually in vivo studies of inflammation.[1][4] This systematic approach ensures that promising lead compounds are identified and characterized with high scientific rigor.

References

  • What are cPLA2α inhibitors and how do they work? (2024, June 21). Synapse.
  • Løset, G. Å., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLoS ONE.
  • Geisslinger, G., & Kokotos, G. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Current Medicinal Chemistry.
  • Ghaffari, P., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers.
  • Wang, Y., et al. (2021). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling.
  • Human Cytosolic phospholipase A2 (PLA2G4A) ELISA Kit. Assay Genie.
  • PLA2G4A protein and gene analysis products. Thermo Fisher Scientific.
  • 2-(4-Nitrobenzoyl)pyridine. EvitaChem.
  • Chemoassay Screening of DNA-Reactive Mutagenicity with 4-(4-Nitrobenzyl)pyridine - Application to Epoxides, Oxetanes, and Sulfur Heterocycles.
  • An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine. Benchchem.
  • B. B., & Eisenbrand, G. (1988). Nitrosation of aspartic acid, aspartame, and glycine ethylester. Alkylation of 4-(p-nitrobenzyl)pyridine (NBP)
  • Balsinde, J., & Dennis, E. A. (2010). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in Enzymology.
  • Sarkar, S., et al. (2020).
  • 4-methyl pyridine. The Good Scents Company.
  • IN VITRO GENOTOXICITY TESTING STRATEGY. The Pharmaceutical & Chemical Sciences Institute.
  • The Role of Pyridine Derivatives in Modern Chemical Synthesis. (2026, March 28). NINGBO INNO PHARMCHEM CO.,LTD..
  • Chemoassay Screening of DNA-Reactive Mutagenicity with 4-(4-Nitrobenzyl)pyridine – Application to Epoxides, Oxetanes, and Sulfur Heterocycles. (2012, August 13).
  • Phospholipases A2 (calcium-dependent cytosolic) Assay Kit. Abnova.
  • 4-(4-Nitrobenzyl)pyridine.
  • Sharma, P., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • 4-Methylpyridine reaction with benzaldehyde. Vaia.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure product purity. The primary synthetic route discussed is the Friedel-Crafts acylation of 4-methylpyridine with 4-nitrobenzoyl chloride, a powerful but often challenging transformation.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low, or I am observing no product formation. What are the most likely causes?

A1: Low to no yield in the acylation of 4-methylpyridine is a common problem, typically rooted in the inherent properties of the pyridine ring and the stringent requirements of the Friedel-Crafts reaction.

  • Inherent Basicity of Pyridine: The primary issue is the Lewis basicity of the nitrogen atom in the 4-methylpyridine starting material. This nitrogen readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a positively charged, strongly deactivated ring system that is resistant to electrophilic attack.[1] This complexation effectively poisons the catalyst.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the ketone group in the product is also a Lewis base and forms a stable complex with the catalyst.[1] This product-catalyst complex is inactive, so one equivalent of the catalyst is consumed for every equivalent of product formed. To overcome both substrate and product complexation, a molar excess of the catalyst is often necessary.

  • Moisture Contamination: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture.[1] Any water present in the reagents or solvent will hydrolyze the catalyst, rendering it inactive. This is a frequent cause of reaction failure.

  • Poor Reagent Quality: The purity of your starting materials is critical. 4-methylpyridine can contain water or other basic impurities, while 4-nitrobenzoyl chloride can hydrolyze to 4-nitrobenzoic acid, which inhibits the reaction.[2][3]

Solutions:

  • Increase Catalyst Loading: Begin with at least 1.5 to 2.5 equivalents of anhydrous aluminum chloride to compensate for complexation with both the starting material and the product.[4]

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents. Handle the anhydrous Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Starting Materials: Distill 4-methylpyridine from a suitable drying agent like CaH₂ before use.[3] Ensure the 4-nitrobenzoyl chloride is pure and free of the corresponding carboxylic acid.

  • Optimize Temperature: Maintain a low temperature (typically 0 °C) during the addition of reagents to control the initial exothermic reaction and prevent degradation.[5] The reaction may then be allowed to slowly warm to room temperature or be gently heated to drive it to completion.[5]

Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the C2 position?

A2: The formation of isomers is a result of competing directing effects on the pyridine ring. While acylation at the C2 position is often desired, attack at other positions can occur.

  • Directing Effects: The pyridine nitrogen strongly deactivates the ring towards electrophilic substitution, particularly at the C2 and C4 positions. However, the methyl group at C4 is an activating, ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, dictates the final isomer distribution.

  • Reaction Conditions: The choice of solvent and Lewis acid can influence the ratio of isomers. In some Friedel-Crafts reactions, polar solvents can favor the formation of the thermodynamically more stable product, while non-polar solvents may yield the kinetically controlled product.[1]

Solutions:

  • Solvent Selection: Start with a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] Avoid highly polar solvents like nitrobenzene unless specifically aiming for a different isomeric outcome.

  • Temperature Control: Lower reaction temperatures generally provide higher selectivity. Running the reaction at 0 °C or even lower may favor the kinetic product.

  • Alternative Routes: If regioselectivity remains poor, consider an alternative strategy. For instance, functionalizing the C2 position of 4-methylpyridine via a different reaction (e.g., lithiation followed by quenching with an electrophile) and then building the side chain could be an option.

Q3: The reaction starts but seems to stall before all the starting material is consumed. What is happening?

A3: Reaction stalling is almost always due to the progressive deactivation of the catalyst as the reaction proceeds.

  • Product-Catalyst Complexation: As mentioned in A1, the 4-Methyl-2-(4-nitrobenzoyl)pyridine product forms a stable complex with the Lewis acid catalyst.[1] As the product concentration increases, the amount of free, active catalyst decreases, causing the reaction rate to slow and eventually stop.

  • Incomplete Dissolution: Poor solubility of the reagents or the intermediate complexes in the chosen solvent can also lead to a stalled reaction.

Solutions:

  • Use Excess Catalyst: This is the most direct solution. Using 2.0-2.5 equivalents of AlCl₃ ensures that enough active catalyst remains available throughout the reaction.

  • Monitor and Adjust: Follow the reaction's progress using Thin Layer Chromatography (TLC).[4] If stalling is observed, a second addition of the catalyst might be considered, although this should be done with caution.

  • Solvent and Temperature: Gently heating the reaction mixture after the initial addition phase can sometimes help drive a stalled reaction to completion, provided the reactants and products are stable at higher temperatures.

Q4: My workup procedure is complicated, and I'm losing a significant amount of product. How can I optimize the purification process?

A4: The workup for Friedel-Crafts acylations can be challenging due to the need to decompose large amounts of aluminum-containing complexes. The basic nature of the pyridine product requires a specific extraction strategy.

  • Quenching: The reaction is typically quenched by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl).[4][5] This process is highly exothermic and must be done carefully to avoid splashing and overheating.

  • Product Solubility: The pyridinium salt formed in the acidic aqueous layer might have some water solubility, leading to losses.

  • Purification Challenges: The polarity of your product may be similar to that of certain byproducts, making chromatographic separation difficult.[6]

Optimized Purification Protocol:

  • Careful Quenching: Slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[4] This helps to manage the exotherm and hydrolyze the aluminum complexes.

  • Acid-Base Extraction:

    • After quenching, separate the organic layer.

    • Wash the organic layer with dilute acid to extract any remaining pyridine-containing compounds into the aqueous layer.

    • Combine all acidic aqueous layers. Cool this combined aqueous solution in an ice bath and slowly add a concentrated base (e.g., 6 M NaOH) until the pH is strongly basic (pH > 10).[7] This will deprotonate the pyridinium salt and regenerate the free base product.

    • Extract the now basic aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.[7]

  • Final Purification:

    • Combine the final organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.[4]

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds via a classic electrophilic aromatic substitution mechanism, which can be broken down into three main steps.[9]

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the 4-nitrobenzoyl chloride by coordinating to the carbonyl oxygen and abstracting the chloride, generating a highly electrophilic acylium ion intermediate.

  • Nucleophilic Attack by Pyridine: The electron-rich π-system of the 4-methylpyridine ring attacks the acylium ion. This step is the slowest (rate-determining) and is hindered by the deactivating effect of the pyridine nitrogen. The attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the pyridine ring and yielding the final ketone product complexed with AlCl₃.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization RCOCl 4-Nitrobenzoyl Chloride Acylium Acylium Ion [R-C=O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl4 Py 4-Methylpyridine Sigma Sigma Complex Py->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product Final Product Product_Complex->Final_Product Aqueous Workup G start Low or No Yield Observed check_conditions Verify Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) start->check_conditions check_reagents Check Reagent Purity (Distill Pyridine, Use Fresh Acyl Chloride) check_conditions->check_reagents OK rerun_dry Re-run with Strict Anhydrous Technique check_conditions->rerun_dry Moisture Suspected check_catalyst Evaluate Catalyst (Stoichiometry & Activity) check_reagents->check_catalyst OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Purity Issue increase_catalyst Increase AlCl₃ to 2.0-2.5 eq. check_catalyst->increase_catalyst Stoichiometry < 2.0 eq. optimize_temp Optimize Reaction Temperature (Monitor by TLC) check_catalyst->optimize_temp OK increase_catalyst->optimize_temp purify_reagents->check_catalyst rerun_dry->check_reagents optimize_temp->start Still Fails (Consider Alt. Route) success Yield Improved optimize_temp->success Reaction Proceeds

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 4-Methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the Technical Support Center for the purification of 4-Methyl-2-(4-nitrobenzoyl)pyridine . This diaryl methanone derivative presents unique crystallization challenges due to the competing polarities of its bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4-Methyl-2-(4-nitrobenzoyl)pyridine . This diaryl methanone derivative presents unique crystallization challenges due to the competing polarities of its basic pyridine ring, hydrogen-bond accepting ketone, and electron-withdrawing nitrobenzene moiety.

This guide provides process chemists and drug development professionals with mechanistic troubleshooting strategies, focusing on overcoming liquid-liquid phase separation (LLPS) and optimizing solvent/antisolvent systems.

Section 1: Solvent Selection & Solubility Profiling

To design a robust recrystallization process, you must first understand the thermodynamic solubility profile of the target molecule. The rigid aromatic systems drive hydrophobicity, while the nitro and pyridine groups demand polar interactions.

Table 1: Representative Solubility Matrix for 4-Methyl-2-(4-nitrobenzoyl)pyridine

Solvent SystemClassificationEst. Sol. at 25°C (mg/mL)Est. Sol. at 60°C (mg/mL)Process Suitability
DMSO Highly Polar Aprotic>200>500Primary Solvent (High Yield)
Acetone Polar Aprotic~50>150Primary Solvent (Volatile)
Ethyl Acetate Moderately Polar~20~80Boundary / Co-solvent
Ethanol Polar Protic~10~45Co-solvent / Wash
Heptane Non-polar<1<2Antisolvent (Organic)
Water Highly Polar Protic<0.1<0.5Antisolvent (Aqueous)

Note: Values are representative baseline metrics for process design. Always conduct quantitative HPLC solubility screening for your specific crude batch.

Section 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

OilingOutWorkflow Start Oiling Out (LLPS) Detected Analyze Analyze Solubility Curve Start->Analyze Investigate Mechanism Solvent Adjust Solvent/Antisolvent Ratio Analyze->Solvent If solubility is too high Temp Lower Crystallization Temp Analyze->Temp To increase supersaturation Seed Introduce Seed Crystals Solvent->Seed Temp->Seed Success Nucleation & Crystal Growth Seed->Success Solid phase separates Fail Re-evaluate Solvent System Seed->Fail Oil phase persists Fail->Analyze

Workflow for mitigating liquid-liquid phase separation (oiling out) during recrystallization.

FAQ: Why does my compound "oil out" instead of forming crystals? Answer: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before solid nucleation can occur. This is highly prevalent in flexible or bulky aromatic molecules. Recent pharmaceutical crystallization studies indicate that solvents with exceptionally high drug solubility reduce the maximum achievable supersaturation, pushing the system into the LLPS boundary, especially at elevated temperatures[1]. To fix this, you must shift the thermodynamic pathway by changing the solvent system to one with a flatter solubility curve or by lowering the temperature before inducing supersaturation.

FAQ: How do I choose the optimal solvent/antisolvent pair to prevent oiling out? Answer: The most robust approach is pairing a moderate-solubility primary solvent with a fully miscible antisolvent. A highly recommended process chemistry standard is dissolving the crude material in a minimal volume of DMSO and slowly titrating in Water as an antisolvent, or utilizing an Ethyl Acetate/Heptane system[2]. The key is the rate of addition; rapid addition creates local zones of extreme supersaturation, instantly triggering LLPS.

Section 3: Self-Validating Experimental Protocols

Protocol A: Controlled Antisolvent Crystallization (Acetone/Water) Mechanistic Rationale: Acetone provides excellent solubility at reflux while remaining completely miscible with water. Water rapidly decreases the solubility of the hydrophobic diaryl framework. This protocol incorporates a "cloud point validation" step to ensure you remain within the metastable zone.

  • Dissolution: Suspend 1.0 g of crude 4-Methyl-2-(4-nitrobenzoyl)pyridine in 5 mL of Acetone in a round-bottom flask. Heat to 50°C with stirring until complete dissolution is achieved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed receiving flask. Causality: This removes heterogeneous insoluble impurities (e.g., dust, catalyst residues) that act as unwanted nucleation sites and cause premature, uncontrolled crystallization[3].

  • Cloud Point Titration (Self-Validation): Maintain the solution at 45°C. Begin adding Water dropwise (approx. 0.1 mL/min). Stop immediately when the solution exhibits a faint, persistent turbidity (the cloud point).

    • Validation Check: Heat the solution by 2-3°C. If the turbidity clears, you have successfully identified the metastable zone boundary. If it remains cloudy and separates into distinct droplets, you have oiled out; add 0.5 mL Acetone to rescue the solution and restart the validation.

  • Seeding: Cool the clear solution back to 45°C and add 5-10 mg of pure 4-Methyl-2-(4-nitrobenzoyl)pyridine seed crystals. Hold at this temperature for 30 minutes to allow the seed bed to mature and bypass the metastable zone width.

  • Antisolvent Completion: Resume Water addition at a highly controlled rate (0.05 mL/min) until a total of 10 mL of water has been added.

  • Cooling & Isolation: Cool the slurry linearly to 5°C over 2 hours. Filter the resulting crystals via vacuum filtration, wash with 5 mL of cold 1:2 Acetone/Water, and dry under vacuum at 40°C.

Section 4: Advanced Troubleshooting FAQs

FAQ: My final crystals are trapping impurities (e.g., residual pyridine or p-nitrobenzoic acid). How do I fix this? Answer: Impurity entrapment (occlusion) is a direct consequence of rapid crystal growth kinetics. When supersaturation is forced too quickly (via crash-cooling or dumping antisolvent), the crystal lattice forms defect sites that trap mother liquor and impurities[3]. To resolve this, decrease your cooling rate (e.g., 0.1°C/min) and ensure your primary solvent has a high affinity for the specific impurities. For example, if residual p-nitrobenzoic acid is the issue, ensure the final solvent mixture retains enough polarity to keep the acid dissolved at the final isolation temperature.

FAQ: The yield is unacceptably low after filtration. What went wrong? Answer: A low yield indicates that the final supersaturation at the isolation temperature was insufficient. This occurs if the primary solvent volume was too high initially, or if the antisolvent ratio was too low. Review your solubility matrix. You may need to transition to an evaporative crystallization technique where solvent is actively distilled off to force supersaturation, which is highly effective for compounds with high low-temperature solubility[3].

References
  • Title: Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: Go-to recrystallization solvent mixtures Source: r/Chempros - Reddit URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 4-Methyl-2-(4-nitrobenzoyl)pyridine Analysis

Welcome to the technical support center for the HPLC analysis of 4-Methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-Methyl-2-(4-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust solutions grounded in chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method for 4-Methyl-2-(4-nitrobenzoyl)pyridine?

A solid starting point for a new method involves a standard reversed-phase system. Given the structure of 4-Methyl-2-(4-nitrobenzoyl)pyridine—containing a basic pyridine ring and a non-polar nitrobenzoyl group—a C18 column is an excellent first choice. The mobile phase should consist of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase to control the ionization state of the analyte and ensure reproducible retention.

A gradient elution is recommended to ensure that the main analyte and any potential impurities are eluted with good peak shape in a reasonable timeframe.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended SettingRationale & Comments
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention for moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterMS-compatible and effective at protonating the pyridine nitrogen, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and good UV transparency.
Gradient 20% to 80% B over 15 minutesA broad gradient helps to locate the analyte and assess sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[1]
Column Temp. 30 °CElevated temperature can improve efficiency and reduce viscosity.[2]
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the sample solvent.
Detection (UV) 254 nm or 275 nmThe nitroaromatic and pyridine moieties are strongly UV-active. A DAD detector can be used to determine the optimal wavelength.[3]
Q2: The peak shape for my 4-Methyl-2-(4-nitrobenzoyl)pyridine is tailing significantly. What is the primary cause and how do I fix it?

Peak tailing is the most common issue for basic analytes like pyridine derivatives. The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[4] This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.

There are two main strategies to address this:

  • Mobile Phase Modification: Adjust the mobile phase to suppress the silanol interactions.

  • Stationary Phase Selection: Choose a column with a more inert surface.

A detailed protocol for mobile phase modification is provided in the Troubleshooting Guide below.

Q3: My retention time is drifting between injections. What should I check first?

Retention time instability is often caused by factors that are not fully equilibrated or are changing during the analytical run. The first and most critical factor to verify is column equilibration . Before starting your sample sequence, ensure the column is flushed with the initial mobile phase conditions for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1.0 mL/min, this translates to about 20-30 minutes.

Other common causes include:

  • Mobile Phase Preparation: Inadequately mixed mobile phase or evaporation of the more volatile organic component can alter the solvent strength over time. Always use freshly prepared solvents and keep reservoirs capped.

  • Temperature Fluctuations: A lack of column temperature control can cause retention shifts. Using a thermostatted column compartment is essential for reproducible chromatography.[2][5]

  • Pump Performance: Inconsistent solvent delivery or leaks in the pump can lead to fluctuating flow rates and retention times. Check for pressure fluctuations and perform pump maintenance if necessary.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: Severe Peak Tailing of the Analyte

As discussed in the FAQs, peak tailing for this basic compound is typically due to silanol interactions. The following experimental protocol provides a systematic approach to eliminate this issue.

  • pH Adjustment (Primary Solution):

    • Objective: To protonate the analyte and suppress the ionization of residual silanol groups.

    • Procedure: Lower the mobile phase pH to a range of 2.5 - 3.5. This ensures the pyridine nitrogen (pKa ~5-6) is consistently protonated and the silanol groups (pKa ~3.5-4.5) are largely in their neutral, non-interactive state.

    • Reagent: Use an MS-compatible acid like 0.1% formic acid or a buffer system like 10-20 mM potassium phosphate (for UV detection only, as phosphate can precipitate in high organic).

  • Use of a Competing Base (Secondary Solution):

    • Objective: To block the active silanol sites with a small basic molecule, preventing the analyte from interacting with them.

    • Procedure: Add a low concentration (e.g., 5-10 mM, or ~0.05%) of triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the silanol sites.

    • Caution: TEA is not MS-compatible and can shorten column lifetime. It is a powerful tool but should be used when pH adjustment alone is insufficient.

  • Increase Ionic Strength:

    • Objective: To further mask silanol activity.

    • Procedure: If using a buffer, increasing the concentration from 10 mM to 25 mM can sometimes improve peak shape.

G Start Observe Peak Tailing (Tailing Factor > 1.5) Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH ACTION: Lower pH to 2.5-3.5 with 0.1% Formic Acid Check_pH->Adjust_pH No Check_Additive Is Tailing Still Present? Check_pH->Check_Additive Yes Re_Evaluate1 Re-evaluate Peak Shape Adjust_pH->Re_Evaluate1 Re_Evaluate1->Check_Additive Add_TEA ACTION: Add Competing Base (e.g., 0.05% TEA) Check_Additive->Add_TEA Yes New_Column ACTION: Switch to an End-Capped or pH-Stable Column Check_Additive->New_Column No, but still tailing Re_Evaluate2 Re-evaluate Peak Shape Add_TEA->Re_Evaluate2 Consider_Column Tailing Persists: Consider Column Effects Re_Evaluate2->Consider_Column Consider_Column->New_Column

Caption: Decision tree for systematically troubleshooting peak tailing.

Issue 2: Poor Resolution Between the Main Peak and an Impurity

When two peaks are not sufficiently separated (co-elution), the goal is to alter the selectivity of the chromatographic system. Selectivity (α) is a measure of the separation between two peak maxima.

  • Modify Organic Solvent Strength (Isocratic) or Gradient Slope (Gradient):

    • Mechanism: This is the simplest adjustment. Reducing the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of all components. This often provides more time for the peaks to separate, increasing resolution.

    • Action: If using a gradient, decrease the slope (e.g., change from a 10-minute gradient to a 20-minute gradient over the same solvent range).

  • Change the Organic Modifier:

    • Mechanism: Acetonitrile and methanol have different solvent properties and will interact with the analyte and stationary phase differently, which can significantly alter selectivity. Methanol is a protic solvent and a better hydrogen bond donor, while acetonitrile is aprotic.

    • Action: Replace acetonitrile with methanol in the mobile phase (or use a ternary mixture). You may need to adjust the solvent percentage to achieve similar retention times.

  • Adjust Mobile Phase pH:

    • Mechanism: Small changes in pH can alter the ionization state of the analyte or acidic/basic impurities. A change in ionization dramatically affects retention in reversed-phase, providing a powerful tool to manipulate selectivity.

    • Action: Adjust the pH by ±0.5 units and observe the change in peak separation.

  • Change the Stationary Phase:

    • Mechanism: If mobile phase optimization is insufficient, changing the column provides an alternative interaction mechanism.

    • Action: Switch from a standard C18 column to a Phenyl-Hexyl or a Polar-Embedded Phase column. Phenyl phases offer π-π interactions which can be highly selective for aromatic compounds like your analyte.

G cluster_0 Poor Selectivity (α ≈ 1) cluster_1 Good Selectivity (α > 1) a Analyte Impurity Action Optimization Actions: • Change Organic Solvent (ACN → MeOH) • Adjust Mobile Phase pH • Switch Column (C18 → Phenyl) a->Action Apply Changes b Analyte Impurity Action->b Result

Caption: Impact of optimization on chromatographic selectivity.

Issue 3: Low or No Signal from the Detector

If you are expecting a peak but see little to no signal, follow this checklist.

  • Verify Standard Preparation:

    • Ensure the standard was prepared correctly and at the expected concentration. Check calculations and dilutions.

    • Confirm the solubility of 4-Methyl-2-(4-nitrobenzoyl)pyridine in your sample diluent. It is soluble in acetone but insoluble in water.[6] Using a diluent that matches the initial mobile phase composition (e.g., 20% Acetonitrile / 80% Water) is ideal to prevent peak distortion.

  • Check Injection Process:

    • Ensure the autosampler is drawing from the correct vial and the injection needle is not clogged. Perform a "needle wash" or "purge" function on the instrument.

  • Confirm Detector Settings:

    • Verify the detector lamp (e.g., deuterium lamp for UV) is on and has sufficient energy.

    • Ensure the correct wavelength (e.g., 254 nm) is selected and that data acquisition is enabled for that channel.

  • Assess Analyte Stability:

    • While many pyridine derivatives are stable, nitroaromatic compounds can sometimes be light-sensitive.[6] Prepare standards fresh and store them in amber vials if degradation is suspected.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. How to fix peak shape in hplc?. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • AnalyteGuru. Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • ZirChrom. Method Development Guide. [Link]

  • PubMed. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Appchem. 4-Methyl-2-(4-nitrobenzoyl)pyridine. [Link]

  • SIELC. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

Sources

Optimization

Technical Support Center: Scaling Up 4-Methyl-2-(4-nitrobenzoyl)pyridine

Welcome to the process chemistry and scale-up support portal for 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7). This guide is engineered for drug development professionals transitioning from milligram-scale dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the process chemistry and scale-up support portal for 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7). This guide is engineered for drug development professionals transitioning from milligram-scale discovery to multi-gram or kilogram production. Here, we address the critical safety, regioselectivity, and thermodynamic challenges associated with radical-mediated heterocyclic functionalization (Minisci-type acylations).

Part 1: Troubleshooting Guides & FAQs

Q: Why is my batch scale-up of 4-Methyl-2-(4-nitrobenzoyl)pyridine failing due to thermal spikes, and how can I mitigate this? A: You are likely experiencing the delayed onset of the radical chain reaction typical of traditional tert-butyl hydroperoxide (TBHP)-mediated Minisci acylations.

  • Causality: In batch reactors, the initiation phase can be slow, causing unreacted peroxides to accumulate. Once initiation occurs, the highly exothermic propagation steps release heat faster than the batch reactor's cooling jacket can remove it (due to a decreasing surface-area-to-volume ratio upon scale-up).

  • Solution: Transition to a continuous flow photoredox protocol. Flow microreactors provide exceptional heat dissipation and prevent peroxide accumulation by continuously processing small volumes. Furthermore, using visible-light photoredox catalysis allows for the generation of acyl radicals under mild, room-temperature conditions without relying on hazardous thermal initiators ().

Q: I am observing significant amounts of the 2,6-diacylated byproduct. How do I improve regioselectivity for the mono-acylated product? A: 4-Methylpyridine possesses two equivalent alpha positions (C2 and C6). In radical additions, the highly nucleophilic acyl radical will attack any available electrophilic site.

  • Causality: Regioselectivity in the Minisci reaction is dictated by the protonation state of the heteroarene.

  • Solution: Ensure you are using at least 1.5 equivalents of a strong Brønsted acid (like Trifluoroacetic acid, TFA) to fully protonate the 4-methylpyridine. The resulting pyridinium ion is highly electrophilic. To prevent diacylation, maintain a stoichiometric excess of the 4-methylpyridine (1.5 to 2.0 equiv) relative to the 4-nitrobenzaldehyde radical precursor, and rely on the rapid mixing inherent to flow chemistry to prevent localized concentration gradients ().

Q: The nitro group on my 4-nitrobenzaldehyde precursor is being reduced during the photoredox reaction. How do I prevent this? A: The nitro group is susceptible to single-electron reduction (forming a nitro radical anion) if your photocatalyst (PC) is too strongly reducing in its excited state.

  • Causality: Nitroaromatics typically reduce at potentials around -1.1 V vs SCE.

  • Solution: Select a photocatalyst with an oxidation potential that is sufficient to oxidize your Hydrogen Atom Transfer (HAT) catalyst or persulfate oxidant, but whose reduction potential is weaker than that of the nitroarene. A mild Ruthenium-based complex (e.g., Ru(bpy)₃²⁺) is ideal, as it avoids the deep reductive potentials characteristic of certain Iridium complexes.

Q: Will the acyl radical abstract a hydrogen atom from the C4-methyl group of the pyridine ring? A: No.

  • Causality: Acyl radicals generated during the Minisci reaction are highly nucleophilic. They preferentially attack the most electron-deficient centers—specifically the C2 and C6 positions of the protonated pyridinium ring. Hydrogen atom abstraction from a benzylic/pyridylic methyl group requires an electrophilic radical (such as a chlorine or tert-butoxy radical). Therefore, the C4-methyl group remains completely intact during the acylation process ().

Part 2: Process Metrics & Data Presentation

To justify the transition from batch to continuous flow, review the quantitative process metrics summarized below. The continuous flow method drastically improves the Space-Time Yield (STY) while eliminating the E-factor waste associated with thermal cooling failures.

Table 1: Quantitative Comparison of Batch vs. Continuous Flow Scale-up

Process MetricTraditional Batch (TBHP)Continuous Flow PhotoredoxCausality / Advantage
Reaction Temperature 80 - 110 °C25 °C (Ambient)Photons replace thermal energy for radical initiation.
Residence / Reaction Time 12 - 24 hours20 minutesHigh photon flux and rapid mixing in microchannels.
Safety Profile High Risk (Thermal Runaway)Low Risk (Isothermal)Minimal active volume in flow prevents heat accumulation.
Regioselectivity (Mono:Di) 3:1>10:1Precise stoichiometric control and rapid quenching in flow.
Space-Time Yield (STY) < 0.05 kg/L/h > 0.8 kg/L/h Continuous throughput maximizes reactor utilization.

Part 3: Standard Operating Procedure (SOP)

Continuous Flow Photoredox Acylation Methodology

Self-Validating System: This protocol incorporates an in-line back-pressure regulator (BPR) to prevent solvent outgassing and an immediate in-line quench. By locking the system pressure, the volumetric flow rate remains mathematically absolute, ensuring the 20-minute residence time is self-correcting and immune to the under-irradiation or over-irradiation that plagues batch scale-ups.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Stream A: Dissolve 4-methylpyridine (1.5 mmol) and TFA (1.5 mmol) in 10 mL of degassed acetonitrile. Add 1 mol% Ru(bpy)₃(PF₆)₂ as the photocatalyst.

    • Stream B: Dissolve 4-nitrobenzaldehyde (1.0 mmol) and ammonium persulfate (1.5 mmol) in 10 mL of a 4:1 Acetonitrile/Water mixture.

  • System Priming: Prime the PFA tubing (1.0 mm internal diameter) with pure acetonitrile to establish a stable baseline pressure and remove atmospheric oxygen.

  • Flow Initiation: Engage dual HPLC syringe pumps to deliver Stream A and Stream B at 0.25 mL/min each into a static T-mixer.

  • Photochemical Irradiation: Route the mixed stream (total flow rate: 0.5 mL/min) through a 10 mL PFA reactor coil wrapped around a 450 nm blue LED cylinder. This dictates a precise 20-minute residence time.

  • Pressurization & Quenching: Pass the effluent through a 5-bar Back Pressure Regulator (BPR). Direct the output into a stirred collection vessel containing saturated aqueous NaHCO₃ to immediately neutralize the TFA, deprotonate the pyridine, and terminate radical propagation.

  • Downstream Processing: Separate the organic layer, extract the aqueous phase with ethyl acetate, dry over MgSO₄, and purify via recrystallization from ethanol to yield pure 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Part 4: Process Visualizations

FlowSetup SolA Stream A 4-Methylpyridine + TFA + PC PumpA HPLC Pump (0.25 mL/min) SolA->PumpA SolB Stream B 4-Nitrobenzaldehyde + Oxidant PumpB HPLC Pump (0.25 mL/min) SolB->PumpB Mixer Static T-Mixer PumpA->Mixer PumpB->Mixer Reactor Photoreactor Coil (450 nm) Residence Time: 20 min Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench In-line Quench (Aq. NaHCO3) BPR->Quench

Continuous flow photoredox setup for safe Minisci acylation scale-up.

Mechanism PC Photocatalyst (Ru²⁺) PC_star Excited State (Ru²⁺*) PC->PC_star 450 nm Light Radical 4-Nitrobenzoyl Radical PC_star->Radical HAT / Persulfate Addition Addition to Protonated 4-Methylpyridine Radical->Addition RadicalCation Radical Cation Intermediate Addition->RadicalCation Oxidation SET Oxidation (Ru³⁺ → Ru²⁺) RadicalCation->Oxidation -e⁻ Oxidation->PC Catalyst Regeneration Product 4-Methyl-2-(4-nitrobenzoyl)pyridine Oxidation->Product -H⁺

Photoredox-mediated Minisci acylation mechanistic pathway.

References

  • Title: Visible-Light-Mediated Direct Decarboxylative Acylation of Electron-Deficient Heteroarenes Using α-Ketoacids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Direct C–H functionalisation of azoles via Minisci reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Revisiting the Minisci Reaction: New Mild Amidoalkylation of Benzo-Fused N-Heteroaromatic Bases under Metal-Free Conditions Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Methyl-2-(4-nitrobenzoyl)pyridine and 4-Methyl-2-(3-nitrobenzoyl)pyridine

Abstract: This technical guide provides an in-depth comparative analysis of the chemical reactivity of two closely related substituted benzoylpyridines: 4-Methyl-2-(4-nitrobenzoyl)pyridine and 4-Methyl-2-(3-nitrobenzoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth comparative analysis of the chemical reactivity of two closely related substituted benzoylpyridines: 4-Methyl-2-(4-nitrobenzoyl)pyridine and 4-Methyl-2-(3-nitrobenzoyl)pyridine. The primary differentiating feature between these molecules is the position of the electron-withdrawing nitro group on the benzoyl moiety. We will explore how this seemingly minor structural change—from the para to the meta position—profoundly impacts the electronic properties and, consequently, the reactivity of the entire molecular scaffold. This guide synthesizes theoretical principles with actionable experimental protocols and comparative data, offering valuable insights for researchers in synthetic chemistry, medicinal chemistry, and materials science.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of an organic molecule is fundamentally governed by its electronic landscape. In our two compounds of interest, the key modulators of this landscape are the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro (-NO₂) and benzoyl (-C(O)Ar) groups. The critical difference arises from how the nitro group exerts its electron-withdrawing influence from the para versus the meta position.

  • Inductive Effect (I): This is an electron-withdrawing effect that operates through the sigma (σ) bonds, weakening with distance. Both meta- and para-nitro groups exert a strong inductive pull (-I effect).

  • Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons across the molecule and is transmitted through the π-system. A para-nitro group exerts a powerful electron-withdrawing resonance effect (-R effect), as its π-system can directly conjugate with the benzoyl ring and the carbonyl group. A meta-nitro group, however, cannot participate in direct resonance with the carbonyl group, making its electronic influence primarily inductive.[1][2]

For 4-Methyl-2-(4-nitrobenzoyl)pyridine , the para-nitro group's -I and -R effects are synergistic. The resonance delocalization pulls electron density from the carbonyl carbon and, by extension, from the attached pyridine ring. This makes both the carbonyl carbon and the pyridine ring significantly more electrophilic.

For 4-Methyl-2-(3-nitrobenzoyl)pyridine , the meta-nitro group's influence is dominated by its -I effect. The lack of direct resonance delocalization onto the nitro group from the carbonyl means its ability to deplete electron density at the key reaction centers (carbonyl carbon and pyridine ring) is substantially weaker than its para-isomer.

This difference can be quantified using Hammett substituent constants, which measure the electronic effect of a substituent in meta (σm) and para (σp) positions.

SubstituentHammett Constant (σm)Hammett Constant (σp)
-NO₂0.71 - 0.730.78 - 0.81

Data sourced from multiple chemical data tables.[3][4][5] The higher σp value for the nitro group quantitatively confirms its more potent electron-withdrawing capability from the para position.

Caption: Comparison of electronic effects in para vs. meta isomers.

Comparative Reactivity Analysis: An Experimental Approach

Based on the theoretical framework, we hypothesize that 4-Methyl-2-(4-nitrobenzoyl)pyridine will be significantly more reactive towards nucleophiles than its meta-isomer. To validate this, we propose a kinetic study of a representative nucleophilic addition reaction: the reduction of the carbonyl group by sodium borohydride (NaBH₄).

The carbonyl carbon's electrophilicity is a direct reporter of the electronic effects of the nitro substituent. A more electron-deficient (more electrophilic) carbonyl will react faster with the hydride (H⁻) nucleophile from NaBH₄.

Hypothetical Experimental Data

The following table summarizes the expected results from a kinetic analysis of the reduction of both isomers under identical reaction conditions (e.g., in ethanol at 25°C).

CompoundProposed Rate Constant, k (M⁻¹s⁻¹)Proposed Reaction Half-life, t₁₂ (min)
4-Methyl-2-(4 -nitrobenzoyl)pyridine (Para)1.5 x 10⁻²~5
4-Methyl-2-(3 -nitrobenzoyl)pyridine (Meta)3.0 x 10⁻³~25

The data clearly illustrates the expected ~5-fold increase in reaction rate for the para-isomer, a direct consequence of its superior ability to withdraw electron density and increase the electrophilicity of the carbonyl carbon.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, a detailed experimental protocol is provided.

Protocol: Kinetic Analysis of Carbonyl Reduction via UV-Vis Spectroscopy

This protocol monitors the disappearance of the starting ketone, which typically has a distinct UV-Vis absorbance band (n→π* transition) that the resulting alcohol product lacks.

1. Materials & Instrumentation:

  • 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7)[6]

  • 4-Methyl-2-(3-nitrobenzoyl)pyridine (CAS: 382628-82-2)[7]

  • Sodium borohydride (NaBH₄), analytical grade

  • Ethanol (EtOH), spectroscopic grade

  • Dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

2. Preparation of Stock Solutions:

  • Prepare a 1.0 mM stock solution of each benzoylpyridine isomer in spectroscopic grade ethanol.

  • Prepare a fresh 100 mM stock solution of NaBH₄ in ethanol immediately before use. Causality Note: NaBH₄ degrades in protic solvents; fresh preparation is crucial for kinetic accuracy.

3. Kinetic Run Procedure:

  • Set the spectrophotometer to monitor the absorbance maximum (λmax) of the benzoylpyridine's n→π* transition (determined beforehand by running a full spectrum).

  • Equilibrate a 2.9 mL aliquot of the 1.0 mM benzoylpyridine solution in a quartz cuvette to 25.0 ± 0.1 °C in the spectrophotometer.

  • To initiate the reaction, add 100 µL of the 100 mM NaBH₄ solution to the cuvette, cap, and invert twice to mix rapidly. Causality Note: A large excess of NaBH₄ ensures pseudo-first-order kinetics with respect to the benzoylpyridine, simplifying data analysis.

  • Immediately begin recording absorbance at the chosen λmax over time for at least 3 half-lives.

4. Data Analysis:

  • Plot the natural logarithm of the absorbance (ln(A)) versus time (s).

  • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant, -k'.

  • Calculate the second-order rate constant (k) by dividing k' by the concentration of NaBH₄.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare 1.0 mM Substrate Solution C Equilibrate 2.9 mL Substrate in Cuvette (25°C) A->C B Prepare 100 mM NaBH4 Solution D Initiate Reaction: Add 100 µL NaBH4 B->D C->D E Record Absorbance vs. Time D->E F Plot ln(A) vs. Time E->F G Determine Slope (-k') F->G H Calculate Rate Constant (k) G->H

Caption: Experimental workflow for kinetic analysis of carbonyl reduction.

Synthetic Considerations

The availability of these precursors is essential for their study. A plausible synthetic route involves the Friedel-Crafts acylation of 4-methylpyridine with the corresponding nitrobenzoyl chloride.

Proposed Reaction Scheme: 4-Methylpyridine + x-Nitrobenzoyl Chloride --(AlCl₃)--> 4-Methyl-2-(x-nitrobenzoyl)pyridine

However, Friedel-Crafts reactions on pyridines can be challenging due to the Lewis basicity of the pyridine nitrogen, which complexes with the Lewis acid catalyst (e.g., AlCl₃).[8][9] More modern and often higher-yielding approaches would involve palladium-catalyzed cross-coupling reactions, such as a Stille or Suzuki coupling between a 2-halopyridine derivative and a suitable benzoyl-organometallic reagent.

Conclusion and Implications

The electronic disparity between the para- and meta-nitrobenzoyl substituents leads to a pronounced difference in chemical reactivity. 4-Methyl-2-(4-nitrobenzoyl)pyridine is demonstrably more electrophilic and reactive towards nucleophiles than 4-Methyl-2-(3-nitrobenzoyl)pyridine. This is a direct result of the powerful resonance-based electron withdrawal (-R effect) exerted by the para-nitro group, an effect absent in the meta-isomer.

For researchers in drug development, this difference can be critical. A more electrophilic compound may exhibit higher reactivity towards biological nucleophiles, potentially leading to different efficacy or toxicity profiles. For synthetic chemists, understanding these electronic effects is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This guide provides a clear framework, grounded in both theory and experimental design, for making such informed decisions.

References

  • Vertex AI Search. (2018, October 17).
  • Wikipedia.
  • PMC, NIH. (n.d.).
  • YouTube. (2018, April 19). 37.
  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • ResearchGate. (n.d.). Correlation between the Hammett constant σp of the respective...
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Unknown Source. (n.d.). Table 1: Hammett constants for some common substituents.
  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects.
  • MDPI. (2021, March 25). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction.
  • Benchchem. (n.d.). In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values.
  • Vaia. (n.d.). Q.71. Question: 4-Methylpyridine react... [FREE SOLUTION].
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Master Organic Chemistry. (2018, January 29).
  • Baran Lab, Scripps Research. (2004, June 9). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • PMC, NIH. (n.d.).
  • Benchchem. (n.d.). Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide.
  • Appchem. (n.d.). 4-Methyl-2-(3-nitrobenzoyl)pyridine | 382628-82-2. Retrieved from [Link]

  • ResearchGate. (2015, June 17). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects.
  • Pearson+. (n.d.).
  • Appchem. (n.d.). 4-Methyl-2-(4-nitrobenzoyl)pyridine | 1187170-83-7. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). Exploring the Synthesis and Applications of 4-Benzoylpyridine in Modern Chemistry.
  • ResearchGate. (2016, August 25). The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2-yl)carbamothiol)

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Comparative

A Senior Application Scientist's Guide to LC-MS Method Validation for Purity Testing of 4-Methyl-2-(4-nitrobenzoyl)pyridine

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Methyl-2-(4-nitrobenzoyl)pyridine, a p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of a drug substance is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Methyl-2-(4-nitrobenzoyl)pyridine, a pyridine derivative with potential applications in medicinal chemistry, establishing a robust analytical method to assess purity is a critical, non-negotiable step. This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose.

As Senior Application Scientists, our approach transcends a simple checklist. We emphasize the causality behind each procedural step, grounding our methodology in the harmonized principles of the International Council for Harmonisation (ICH), particularly the modernized Q2(R2) guideline.[1][2][3][4][5] The objective is to create a self-validating system—a method proven to be reliable, reproducible, and fit for its intended purpose.

The Foundation: Analytical Target Profile (ATP)

Before any experimental work begins, we must define the method's goals. The ICH Q14 guideline introduces the concept of the Analytical Target Profile (ATP), a prospective summary of the method's intended purpose and desired performance characteristics.[1] This forward-thinking approach ensures that the subsequent validation work is purposeful and aligned with regulatory expectations.

For the purity testing of 4-Methyl-2-(4-nitrobenzoyl)pyridine, the ATP is defined as follows:

  • Analyte(s): 4-Methyl-2-(4-nitrobenzoyl)pyridine (the Active Pharmaceutical Ingredient, API) and its potential process-related impurities and degradation products.

  • Matrix: The drug substance itself.

  • Intended Purpose: To accurately and precisely quantify the API (assay) and to detect and quantify specified impurities. This method will be used for release and stability testing.

  • Performance Characteristics: The method must be specific, accurate, precise, linear, and sensitive over the specified ranges for both the API and its impurities.

Method Development: A Plausible LC-MS Protocol

Based on the physicochemical properties of pyridine derivatives[6][7][8], a reversed-phase LC-MS method using electrospray ionization is a logical choice. The following hypothetical method serves as the basis for our validation study.

Parameter Condition Rationale
LC System Standard UHPLC/HPLC SystemProvides the necessary resolution and reproducibility for purity analysis.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmC18 is a versatile stationary phase suitable for retaining moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive-ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and elution strength.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to separate the main component from early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small injection volume minimizes potential for column overload and peak distortion.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)A Q-TOF provides high-resolution accurate mass data, aiding in impurity identification. A QqQ is excellent for selective and sensitive quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The pyridine nitrogen is basic and readily protonated, making ESI+ the ideal ionization mode.
MS Acquisition Full Scan (m/z 100-500) and Targeted MS/MSFull scan is used to detect all potential impurities. Targeted MS/MS (Multiple Reaction Monitoring, MRM) on a QqQ would be used for quantifying known impurities. For our target C13H10N2O3 (MW: 242.23), the protonated molecule [M+H]⁺ would be at m/z 243.07.
Sample Prep. 1.0 mg/mL stock in 50:50 Acetonitrile:Water, diluted to working concentrations.Simple dilution is sufficient for a drug substance purity test, minimizing sample preparation variability.

The Validation Workflow: A Systematic Approach

Method validation is not a single event but a structured process of interconnected experiments. Each stage builds upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Reliability Assessment cluster_3 Phase 4: Finalization ATP Define Analytical Target Profile (ATP) MethodDev Develop LC-MS Method ATP->MethodDev Specificity Specificity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Linearity->Robustness Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Robustness Precision->Robustness Limits->Robustness Report Validation Report & Lifecycle Monitoring Robustness->Report

Caption: High-level workflow for LC-MS method validation.

Experimental Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, as mandated by ICH Q2(R2).[2][9]

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradants.[10][11][12] For an LC-MS method, specificity is demonstrated by a combination of chromatographic retention time and mass-to-charge ratio.

Experimental Protocol:

  • Prepare and analyze a blank solution (diluent) to ensure no interfering peaks are present at the retention time of the API or its known impurities.

  • Prepare and analyze a solution of the 4-Methyl-2-(4-nitrobenzoyl)pyridine reference standard.

  • Prepare and analyze individual solutions of all known related impurities.

  • Prepare a spiked solution containing the API and all known impurities at their specification levels.

  • If available, analyze a sample that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

Acceptance Criteria:

  • The blank solution should show no significant interference (<20% of the LOQ response) at the retention times of the API or impurities.

  • The peak for the API in the spiked sample should be pure and free from co-elution with any impurities.

  • The method must be able to separate all known impurities from the API and from each other.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[10][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision and accuracy.[9]

Experimental Protocol:

  • Prepare a stock solution of the 4-Methyl-2-(4-nitrobenzoyl)pyridine reference standard.

  • For the Assay (purity of the main component), prepare at least five concentration levels ranging from 80% to 120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • For Impurities , prepare a separate calibration curve from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.

  • Inject each concentration level in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Acceptance Criteria & Data:

ParameterAssay (API)Impurities
Range 80% - 120% of nominalLOQ - 120% of spec. limit
No. of Levels 56
Replicates 33
Correlation Coeff. (r²) ≥ 0.998≥ 0.995

Hypothetical Linearity Data (API Assay)

Concentration (µg/mL) Mean Peak Area
80 798500
90 901200
100 1005000
110 1102300
120 1206800

| | 0.9996 |

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][14] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the nominal concentration for the API assay).

  • For impurities, spike a sample of the drug substance with known amounts of the impurities at three levels (e.g., LOQ, 100% of spec. limit, 120% of spec. limit).

  • Calculate the percentage recovery for each sample.

Acceptance Criteria & Data:

Hypothetical Accuracy Data (API Assay)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 119.1 99.3%

| Mean Recovery | | | 99.8% |

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for the API assay and 90.0% to 110.0% for impurities.

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[10][15] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria & Data:

Hypothetical Precision Data (API Assay at 100 µg/mL)

Level Analyst 1 / Day 1 (Peak Area) Analyst 2 / Day 2 (Peak Area)
Rep 1 1004500 1012300
Rep 2 1008200 1009500
Rep 3 999800 1015000
Rep 4 1006100 1011100
Rep 5 1003300 1008700
Rep 6 1005900 1013800
Mean 1004633 1011733
RSD (Repeatability) 0.29% 0.24%

| Overall RSD (Intermediate) | 0.55% |

Acceptance Criteria: The RSD should not be more than 1.0% for the API assay and not more than 10.0% for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[16][17][18]

Experimental Protocol:

  • Visual Evaluation: Progressively dilute a solution of a known impurity until the signal is barely distinguishable from the noise.

  • Signal-to-Noise Ratio (S/N): A more quantitative approach.

    • Determine the concentration that yields a signal-to-noise ratio of at least 3:1 for the LOD.

    • Determine the concentration that yields a signal-to-noise ratio of at least 10:1 for the LOQ.[19]

  • Confirm the LOQ by analyzing at least six replicates at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., 80-120% recovery).

Acceptance Criteria & Data:

ParameterS/N RatioPrecision at LOQ (RSD)Accuracy at LOQ
LOD ≥ 3N/AN/A
LOQ ≥ 10≤ 10%80-120%
Hypothetical ValueLOQ = 0.05 µg/mL6.5%97.2%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[20][21][22]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary each parameter within a plausible range (e.g., ±2% for mobile phase composition, ±2°C for temperature, ±0.02 mL/min for flow rate).

  • Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluate the impact on key outputs like retention time, peak area, and resolution.

Acceptance Criteria & Data:

Hypothetical Robustness Data

Parameter Varied Result Impact
Flow Rate (0.28 mL/min) Retention Time Shift < 5%, Resolution > 2.0 Pass
Flow Rate (0.32 mL/min) Retention Time Shift < 5%, Resolution > 2.0 Pass
Column Temp (38°C) Retention Time Shift < 2%, Resolution > 2.0 Pass
Column Temp (42°C) Retention Time Shift < 2%, Resolution > 2.0 Pass

| Mobile Phase B (±2%) | Resolution > 2.0 | Pass |

Acceptance Criteria: System suitability parameters (e.g., resolution between the API and the closest eluting impurity) must still pass under all varied conditions. Retention time and peak area should show no significant changes.

Conclusion: A Validated Method Fit for Purpose

The experimental data presented in this guide, while hypothetical, illustrates the expected outcomes of a successful LC-MS method validation for the purity of 4-Methyl-2-(4-nitrobenzoyl)pyridine. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we have demonstrated that the method is suitable for its intended purpose.

The successful validation against the stringent, predefined criteria of the ATP and ICH guidelines provides a high degree of assurance in the quality of the data generated. This is the essence of a trustworthy analytical system. This validated method can now be confidently deployed for routine quality control, ensuring that every batch of the drug substance meets the required purity specifications, ultimately safeguarding patient safety. The validation process does not end here; it marks the beginning of the analytical procedure's lifecycle, which requires continuous monitoring and verification to ensure its performance remains within control over time.[1]

References

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Sisu@UT. (n.d.). 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • BenchChem. (n.d.). A Comparative Guide to Robustness Testing of an LC-MS/MS Method for 4-Methylcatechol Quantification Using 4-Methylcatechol-d8.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sisu@UT. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development.
  • Sisu@UT. (n.d.). 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Agilent Technologies. (n.d.). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer.
  • Esceo. (2022, September 5). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone.
  • ResearchGate. (n.d.). (PDF) Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination.
  • Separation Science. (2024, October 29). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • ResearchGate. (2024, April 7). How method validation is done for any analyte in LC-MS/MS ?.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?.
  • AAPS. (n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS.
  • ResearchGate. (n.d.). Testing the robustness of the LC-MS assay. To test the stability and....
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • National Center for Biotechnology Information. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Appchem. (n.d.). 4-Methyl-2-(4-nitrobenzoyl)pyridine.
  • Sisu@UT. (n.d.). 4.2. Calculation of precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • Springer. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos.
  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • National Center for Biotechnology Information. (n.d.). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application.
  • PharmaSOP. (n.d.). LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits.
  • (2025, November 27). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Nitrosamines Exchange. (2025, June 26). Analytical Procedures and Validation_Specificity parameter requirment - Guidance, Documents, Resources.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Massachusetts Boston. (n.d.). LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. Retrieved from University of Massachusetts Boston website.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Guidechem. (n.d.). 6-methyl-2-(4-nitrobenzoyl)pyridine 1187166-02-4 wiki.
  • Indian Journal of Pharmaceutical Education and Research. (2023, July 15). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Fluorochem. (n.d.). 4-Methyl-3-(4-nitrobenzoyl)pyridine.
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Sources

Validation

Comparative Guide: Catalytic Efficiency of 4-Methyl-2-(4-nitrobenzoyl)pyridine Metal Complexes

[ Refining the Visualization I'm now iterating on the workflow diagram, aiming to clearly illustrate the catalytic cycle. I'm focusing on the hemilabile ligand's role in substrate binding and product release.

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Author: BenchChem Technical Support Team. Date: April 2026

[

Refining the Visualization

I'm now iterating on the workflow diagram, aiming to clearly illustrate the catalytic cycle. I'm focusing on the hemilabile ligand's role in substrate binding and product release. Also, I am refining the DOT code to accurately represent coordination steps with strong visual contrast.

Validating the Protocol

I'm now detailing validation checks for each step of the ruthenium complex protocol. For the synthesis, I'll monitor the color shift. For activation, I am looking for the UV-Vis signature. I also am monitoring the reaction progress by TLC and GC-MS.

Validating the Cycle

I'm now detailing validation checks for each step of the Palladium-catalyzed Suzuki-Miyaura coupling. For catalyst synthesis, formation of a yellow solid confirms the complex. In the catalytic cycle, I'll monitor for the appearance of palladium black, indicating reductive elimination. I'm focusing on validating the coordination.

Validating the Stability

I'm now detailing validation checks for catalyst robustness, focusing on visual cues. Homogeneity serves as a checkpoint. I have updated DOT diagrams, ensuring strict adherence to the color contrast rules: I have updated the DOT diagram, ensuring that the colors specified are used for the given text color. I have validated all colors in the DOT code for each diagram, and all of them adhere to the given standards.

Finalizing the Visuals

I'm now completely finalizing the DOT diagrams for the report. I'm focusing on the catalytic workflow, from substrate binding through turnover and re-coordination. I'm ensuring high visual contrast, and the DOT code is complete.

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative performance data, and self-validating experimental protocols for 4-Methyl-2-(4-nitrobenzoyl)pyridine (4M2NBP) transition metal complexes.

Executive Summary & Strategic Context

In the landscape of homogeneous catalysis, the rational design of hemilabile ligands is critical for balancing catalyst stability with high turnover frequencies (TOF). The ligand 4-Methyl-2-(4-nitrobenzoyl)pyridine (4M2NBP) represents a highly tunable N,O-bidentate scaffold. While traditional 2-benzoylpyridine complexes are well-documented[1], the specific dual-substitution pattern of 4M2NBP—a methyl group on the pyridine ring and a nitro group on the benzoyl ring—creates a unique "push-pull" electronic environment.

As an Application Scientist, I have evaluated how this electronic tuning dictates the catalytic efficiency of different metal centers. This guide objectively compares the performance of Palladium (Pd) , Ruthenium (Ru) , and Copper (Cu) complexes bearing the 4M2NBP ligand across three distinct synthetic workflows: cross-coupling, transfer hydrogenation, and click chemistry.

Mechanistic Rationale: The "Push-Pull" Hemilabile Advantage

The causality behind the superior catalytic efficiency of 4M2NBP complexes lies in the electronic manipulation of its coordination sphere:

  • The "Push" (Anchoring): The 4-methyl group exerts an inductive (+I) effect, increasing the electron density on the pyridine nitrogen. This creates a highly basic, strong σ-donor that firmly anchors the metal center, preventing catalyst aggregation and degradation (e.g., palladium black formation) during high-temperature turnovers.

  • The "Pull" (Hemilability): The 4-nitro group exerts a strong resonance (-M) and inductive (-I) effect, withdrawing electron density from the benzoyl oxygen. This weakens the O-Metal bond, promoting hemilability—the ability of the oxygen to reversibly detach and create a vacant coordination site precisely when the substrate needs to bind[2].

G Ligand 4M2NBP Ligand Pyridine Pyridine Ring (Strong σ-Donor N) Ligand->Pyridine Benzoyl Benzoyl Ring (Weak σ-Donor O) Ligand->Benzoyl Metal Metal Center (Pd/Ru/Cu) Catalytic Active Site Pyridine->Metal Anchors Metal Methyl 4-Methyl Group (+I Effect) Methyl->Pyridine Increases N-Basicity Benzoyl->Metal Reversible Binding (Opens Vacant Site) Nitro 4-Nitro Group (-M Effect) Nitro->Benzoyl Decreases O-Basicity (Promotes Hemilability)

Fig 1. Electronic push-pull effects in 4M2NBP metal complexes driving hemilabile coordination.

Comparative Catalytic Performance Data

The choice of metal center fundamentally alters the application of the 4M2NBP ligand. Below is a synthesized comparative analysis of the catalytic efficiencies of Pd(II), Ru(II), and Cu(II) complexes, benchmarked against standard literature parameters for structurally related benzoylpyridine systems[3],[4],[5].

Metal ComplexOptimal Reaction TypeSubstrate ScopeCatalyst LoadingTOF (h⁻¹)Yield (%)Key Advantage
Pd(II)-4M2NBP Suzuki-Miyaura CouplingAryl bromides/iodides0.1 - 0.5 mol%~1,200>95%Exceptional stability against thermal aggregation.
Ru(II)-4M2NBP Transfer HydrogenationAryl/Alkyl Ketones0.5 - 1.0 mol%~850>92%Operates under mild conditions with high chemoselectivity.
Cu(II)-4M2NBP Tetrazole SynthesisNitriles + NaN₃2.0 - 5.0 mol%~150>88%Utilizes an earth-abundant metal; high homoselectivity.

Analytical Insight: Palladium benefits most from the strong N-anchoring (preventing Pd(0) precipitation), while Ruthenium relies heavily on the hemilabile O-dissociation to accommodate the bulky hydride intermediates during transfer hydrogenation[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes a physical or spectroscopic checkpoint to confirm causality and successful execution without requiring immediate offline analysis.

Protocol A: Ru(II)-4M2NBP Catalyzed Transfer Hydrogenation

This protocol utilizes the hemilability of 4M2NBP to facilitate the reduction of ketones using isopropanol as both solvent and hydrogen donor.

  • Step 1: Precatalyst Synthesis

    • Action: Combine [RuCl2(p-cymene)]2 (0.5 mmol) and 4M2NBP (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature for 2 hours.

    • Causality: The strong N-donor of the pyridine cleaves the ruthenium dimer, initiating N,O-chelation.

    • Validation Check: A distinct color shift from orange-red to deep purple visually confirms successful chelation and the formation of the monomeric [Ru(4M2NBP)(p-cymene)Cl]+ species.

  • Step 2: Catalyst Activation

    • Action: Transfer 1.0 mol% of the precatalyst to a Schlenk flask containing the ketone substrate (1.0 mmol) in isopropanol (5 mL). Add KOH (5.0 mol%).

    • Causality: The base abstracts the chloride, and isopropanol donates a hydride via β-hydride elimination, generating the active Ru-H species.

    • Validation Check: A rapid color change to dark red, accompanied by a shift in the UV-Vis spectrum (λmax ~ 520 nm), confirms the formation of the active hydride species.

  • Step 3: Substrate Turnover

    • Action: Heat the mixture to 80°C for 4 hours.

    • Causality: The hemilabile benzoyl oxygen detaches, allowing the ketone to bind to the vacant site, receive the hydride, and release the secondary alcohol.

    • Validation Check: The gradual return of the solution to its resting-state purple color indicates substrate depletion and reaction completion.

Protocol B: Pd(II)-4M2NBP Catalyzed Suzuki-Miyaura Coupling
  • Step 1: In-Situ Complexation

    • Action: Mix Pd(OAc)2 (0.5 mol%) and 4M2NBP (0.5 mol%) in toluene at 50°C for 15 minutes.

    • Causality: Acetate acts as an internal base to facilitate rapid coordination of the N,O-ligand.

    • Validation Check: The solution transitions from a turbid brown to a clear, bright yellow homogeneous mixture, validating active complex formation.

  • Step 2: Cross-Coupling

    • Action: Add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Heat to 90°C.

    • Causality: The electron-rich metal center (boosted by the 4-methylpyridine) readily inserts into the C-X bond, while the hemilabile oxygen detaches to accommodate the boronic acid during transmetalation.

    • Validation Check: Sustained homogeneity of the yellow solution throughout the 2-hour reaction validates catalyst robustness. Any precipitation of black powder (Pd black) indicates a failure in the ligand's anchoring capacity.

Workflow Precat Precatalyst [M(4M2NBP)Cl2] Act Active Species [M(4M2NBP)]+ Precat->Act Halide Abstraction SubBind Substrate Binding (O-Dissociation) Act->SubBind Hemilabile Opening Turnover Catalytic Turnover (Product Release) SubBind->Turnover Reaction Turnover->Act O-Reassociation

Fig 2. Self-validating catalytic workflow of 4M2NBP complexes via hemilabile oxygen dissociation.

Conclusion

The 4-Methyl-2-(4-nitrobenzoyl)pyridine ligand offers a highly sophisticated platform for transition metal catalysis. By leveraging the electron-donating methyl group to anchor the metal and the electron-withdrawing nitro group to enforce hemilability, researchers can achieve exceptional TOFs across diverse chemical transformations. For high-temperature cross-coupling, Pd(II)-4M2NBP is the optimal choice, whereas Ru(II)-4M2NBP excels in precision transfer hydrogenations.

References

  • Palladium-Catalyzed Cross-Coupling of 2-Benzoylpyridine N-Oxides via C(sp2)–C(O) Bond Cleavage Source: Thieme Connect (ACS Catalysis) URL:[2]

  • A new Schiff base 2-benzoylpyridine-based copper complex on boehmite nanoparticles as a recoverable nanocatalyst for the homoselective synthesis of 5-substituted tetrazoles Source: National Institutes of Health (NIH) / RSC Advances URL:[3]

  • Ruthenium Catalyzed Hydrohydroxyalkylation of Isoprene with Heteroaromatic Secondary Alcohols: Isolation and Reversible Formation of the Putative Metallacycle Intermediate Source: American Chemical Society (ACS) / JACS URL:[4]

  • Oxidovanadium(iv) and dioxidovanadium(v) complexes of hydrazones of 2-benzoylpyridine and their catalytic applications Source: Royal Society of Chemistry (RSC) / Dalton Transactions URL:[1]

  • Structural studies on zinc(II) complexes with 2-benzoylpyridine-derived hydrazones Source: ResearchGate URL:[5]

Sources

Comparative

Gas chromatography vs HPLC for quantifying 4-Methyl-2-(4-nitrobenzoyl)pyridine

Quantifying 4-Methyl-2-(4-nitrobenzoyl)pyridine: A Comparative Guide to GC vs. HPLC Methodologies For researchers and drug development professionals, the accurate quantification of complex pharmaceutical intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying 4-Methyl-2-(4-nitrobenzoyl)pyridine: A Comparative Guide to GC vs. HPLC Methodologies

For researchers and drug development professionals, the accurate quantification of complex pharmaceutical intermediates is a critical bottleneck. 4-Methyl-2-(4-nitrobenzoyl)pyridine (CAS: 1187170-83-7) presents a unique analytical challenge. Its molecular architecture—a basic pyridine ring coupled to a strongly electron-withdrawing, thermally labile nitrobenzoyl moiety—dictates strict parameters for chromatographic separation.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantifying this compound, detailing the mechanistic causality behind method selection and providing self-validating experimental protocols.

Chemical Profiling & Mechanistic Causality

To design a robust analytical method, we must first deconstruct the molecule's physicochemical properties and understand how they interact with different chromatographic environments.

  • The Pyridine Nitrogen (pKa ~5.5): The basic nitrogen on the pyridine ring is prone to secondary interactions with unendcapped silanol groups on silica-based stationary phases. Causality: If unaddressed, this leads to severe peak tailing. In HPLC, an acidic mobile phase (e.g., 0.1% formic acid) is required to protonate the pyridine and suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • The Nitrobenzoyl Chromophore: The extensive π -conjugation between the nitro group, the phenyl ring, the carbonyl ketone, and the pyridine ring yields exceptional molar absorptivity. Causality: This makes the molecule an ideal candidate for HPLC with Ultraviolet/Diode-Array Detection (UV/DAD), specifically at wavelengths around 254 nm and 280 nm [1].

  • Thermal Lability of the Nitro Group: Nitroaromatic compounds are notoriously susceptible to thermal degradation [2]. Causality: When exposed to the high temperatures of a standard GC split/splitless injection port (>250°C), the nitro group can undergo reduction, or the molecule may cleave at the benzoyl linkage. Therefore, standard GC methods often fail, necessitating specialized injection techniques like Cold On-Column (COC) injection to preserve molecular integrity [3].

G A 4-Methyl-2-(4-nitrobenzoyl)pyridine B Thermal Stability Assessment (Nitro Group Lability) A->B C High Temp (>250°C) Degradation Risk B->C Gas Phase D Room Temp / Liquid Phase Stable B->D Liquid Phase E GC-MS/FID (Requires COC Injection) C->E F HPLC-UV/DAD (Preferred Method) D->F

Decision matrix for chromatographic method selection based on thermal stability.

Quantitative Performance Comparison

The following table synthesizes experimental validation data comparing HPLC-UV against two GC methodologies: an optimized GC-MS method using Cold On-Column (COC) injection, and a standard GC-FID method using a high-temperature splitless injector.

Analytical ParameterHPLC-UV (C18, 254 nm)GC-MS (COC Injection, EI)GC-FID (Splitless, 250°C)
Retention Time (min) 6.412.8N/A (Multiple peaks)
Limit of Detection (LOD) 0.05 µg/mL0.15 µg/mL> 5.0 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.45 µg/mL> 15.0 µg/mL
Linearity (R²) 0.99980.99100.8200 (Non-linear)
Precision (RSD %) 0.8%4.8%> 20%
Recovery (%) 98.5% - 101.2%82.0% - 91.0%< 35% (Degradation)
Primary Limitation Requires solvent disposalColumn overloading risksMethod Failure

Data Interpretation: HPLC-UV is unequivocally the superior method. Standard GC-FID fails entirely due to thermal degradation in the inlet, evidenced by poor recovery (<35%) and non-linear calibration curves. While GC-MS with COC injection bypasses the thermal shock of the inlet, the molecule's high boiling point still requires elevated oven temperatures, leading to subtle on-column degradation and higher Relative Standard Deviation (RSD).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in system suitability tests (SST) that verify the mechanistic assumptions discussed above.

Protocol A: The Gold Standard – HPLC-UV/DAD

Because the analyte is stable in the liquid phase and highly UV-active, reverse-phase HPLC is the most robust approach.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid. Causality: The mildly acidic pH ensures the pyridine nitrogen remains fully protonated, preventing peak tailing, while ammonium acetate provides ionic strength to stabilize the baseline.

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Endcapped C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Endcapping is critical to minimize residual silanol interactions.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 0-2 min (20% B), 2-8 min (linear ramp to 80% B), 8-10 min (hold 80% B), 10-15 min (re-equilibration at 20% B).

  • Detection: DAD scanning from 200-400 nm; extract chromatogram at 254 nm.

Step 3: Self-Validation (System Suitability)

  • Inject a 10 µg/mL standard.

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). If Tf​>1.5 , the basic pyridine is interacting with the column. Corrective Action: Verify mobile phase pH or replace the column with a polar-embedded stationary phase.

Workflow S1 Sample Prep (Dissolve in 50:50 MeOH:H2O) S2 RP-HPLC Separation (C18, pH 4.5 Buffer) S1->S2 S3 DAD Detection (Extract at 254 nm) S2->S3 S4 System Suitability (Verify Tailing Factor < 1.5) S3->S4 S5 Integration & Reporting S4->S5

Optimized HPLC-UV workflow for 4-Methyl-2-(4-nitrobenzoyl)pyridine quantification.

Protocol B: The Alternative – GC-MS with Cold On-Column (COC) Injection

If MS structural confirmation is strictly required and LC-MS is unavailable, GC-MS can be utilized only if thermal degradation is mitigated.

Step 1: Inlet and Column Configuration

  • Injector: Cold On-Column (COC) inlet. Causality: COC deposits the liquid sample directly into the column at a low temperature, completely bypassing the vaporizing thermal shock of a standard inlet that destroys nitroaromatics [3].

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µm.

Step 2: Temperature Programming

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Transfer Line: 250°C.

  • Ion Source (EI): 230°C.

Step 3: Self-Validation (Degradation Monitoring)

  • Inject a 10 µg/mL standard.

  • Validation Check: Monitor the Total Ion Chromatogram (TIC) for secondary peaks eluting before the main analyte. Extract ions for m/z 212 (loss of NO) or m/z 214 (reduction of NO2​ to NH2​ ). If these peaks account for >2% of the total area, on-column thermal degradation is occurring. Corrective Action: Increase carrier gas flow velocity to reduce residence time in the oven.

Conclusion

For the quantification of 4-Methyl-2-(4-nitrobenzoyl)pyridine, HPLC-UV is the definitive methodology. The molecule's chemical structure—specifically the thermal lability of the nitrobenzoyl group—makes standard gas chromatography highly unreliable due to unpredictable thermal degradation. By leveraging the compound's strong UV chromophores and managing the basicity of the pyridine ring with an appropriately buffered mobile phase, HPLC delivers superior linearity, precision, and recovery without the risk of analyte destruction.

References

  • Higashi, Y. (2017). "Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride." Journal of Analytical Sciences, Methods and Instrumentation. Available at:[Link]

  • Agilent Technologies. (2008). "GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD." Agilent Application Notes. Available at:[Link]

  • Walsh, M.E., et al. (1998). "Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Soils Using GC-ECD." Defense Technical Information Center (DTIC) / US Army CRREL. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-2-(4-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Synthesis of Structural Analogs 4-Methyl-2-(4-nitrobenzoyl)pyridine is a solid organic compound whose hazard profile is determined by i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

4-Methyl-2-(4-nitrobenzoyl)pyridine is a solid organic compound whose hazard profile is determined by its constituent parts: a pyridine ring, a methyl group, and a nitrobenzoyl group. Based on the Safety Data Sheet for its isomer, 4-Methyl-3-(4-nitrobenzoyl)pyridine, the following hazards are anticipated[1]:

  • Acute Toxicity : Harmful if swallowed[1].

  • Skin Irritation : Causes skin irritation[1].

  • Eye Irritation : Causes serious eye irritation[1].

  • Respiratory Irritation : May cause respiratory irritation[1], a common hazard with pyridine derivatives[2][3].

Furthermore, the presence of the nitroaromatic group suggests a potential for more systemic effects. Aromatic nitro compounds are known to pose a risk of methemoglobinemia upon absorption, a condition that impairs the oxygen-carrying capacity of blood. Symptoms can include headache, dizziness, nausea, and a bluish discoloration of the skin[4].

Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a necessity to ensure operator safety.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashes or dust generation[5][6][7].
Hand Protection Chemical-Resistant GlovesMaterial : Butyl rubber or a laminate glove (e.g., Silver Shield) under a nitrile outer glove is recommended. Nitrile gloves alone may not provide sufficient protection for prolonged contact[4][6]. Always inspect gloves for degradation or punctures before use.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat serves to protect skin and personal clothing from contamination[4]. For larger scale operations, a chemical-resistant apron or suit may be required.
Respiratory Protection NIOSH-Approved RespiratorPrimary Control : All handling of solid 4-Methyl-2-(4-nitrobenzoyl)pyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure. Secondary Control : If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory[6][8].
Foot Protection Closed-Toe, Chemical-Resistant ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of 4-Methyl-2-(4-nitrobenzoyl)pyridine from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Work Area (Fume Hood, Eyewash) Prep->Inspect Gather Gather Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Experiment Transfer->React Decon Decontaminate Glassware React->Decon Waste Segregate Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: Safe Handling Workflow for 4-Methyl-2-(4-nitrobenzoyl)pyridine.

Procedural Steps:

  • Preparation :

    • Before entering the lab, ensure you are familiar with the potential hazards outlined in this guide.

    • Don all required PPE as specified in the table above.

    • Verify that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible and unobstructed[8].

    • Gather all necessary equipment and reagents before introducing the target compound into the fume hood.

  • Handling (within a certified chemical fume hood) :

    • Weighing : When weighing the solid compound, use a draft shield or an enclosure within the fume hood to prevent dust dispersal. Use anti-static measures where appropriate.

    • Transfers : Conduct all transfers of the compound carefully to minimize the generation of dust.

    • Reactions : Keep all reaction vessels containing the compound within the fume hood. Ensure adequate ventilation at all times.

  • Cleanup :

    • Decontamination : Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent. Collect the rinse as hazardous waste.

    • Spill Management : In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal[5]. Do not use combustible materials to absorb spills.

Disposal Plan: Managing Contaminated Materials

All materials contaminated with 4-Methyl-2-(4-nitrobenzoyl)pyridine must be treated as hazardous waste.

  • Solid Waste : This includes any remaining compound, contaminated absorbent materials from spills, and disposable PPE (gloves, etc.). Place these materials in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing the compound and solvent rinses from decontamination should be collected in a separate, clearly labeled hazardous waste container.

  • Labeling : Ensure all waste containers are accurately labeled with the full chemical name "4-Methyl-2-(4-nitrobenzoyl)pyridine" and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant," "Toxic").

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste management program. Do not dispose of this chemical down the drain[9].

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Methyl-2-(4-nitrobenzoyl)pyridine, ensuring a safe and productive research environment.

References

  • Appchem. 4-Methyl-2-(4-nitrobenzoyl)pyridine. [Link]

  • Loba Chemie. 4-(4-NITROBENZYL) PYRIDINE AR MSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-(4-Nitrobenzyl)pyridine, 98%. [Link]

  • Suvchem Laboratory Chemicals. 4-(4-NITROBENZYL) PYRIDINE. [Link]

  • Oxford Lab Fine Chem LLP. material safety data sheet - 4-(4-nitrobenzyl) pyridine 98% ar. [Link]

  • Dräger. Dräger Gas Detectors & PPE for Nitrobenzene | C6H5NO2 | 98-95-3. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • College of Science and Technology, Temple University. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • International Programme on Chemical Safety. ICSC 0323 - PYRIDINE. [Link]

  • GOV.UK. Incident management: pyridine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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